3-(Trifluoromethoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADHVOSOZBAAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165341 | |
| Record name | 3-(Trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1535-73-5 | |
| Record name | 3-(Trifluoromethoxy)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1535-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethoxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001535735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIFLUOROMETHOXY)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ5VZ8MT94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 3-(Trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)aniline is a crucial building block in modern medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy (-OCF3) group into the aniline scaffold imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutics. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its relevance in pharmaceutical research.
The trifluoromethoxy group is a powerful bioisostere for other functional groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These characteristics make this compound a valuable starting material for the synthesis of a wide range of active pharmaceutical ingredients (APIs), particularly in the development of treatments for neurological disorders.[2] Understanding its fundamental properties is therefore essential for its effective application in drug design and development.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below. This data is essential for predicting its behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆F₃NO | [3][4][5] |
| Molecular Weight | 177.12 g/mol | [3][4][5] |
| Appearance | Clear yellow to orange liquid | [3] |
| Density | 1.325 g/mL at 25 °C | [3][4] |
| Boiling Point | 72-73 °C at 8 mmHg | [3][4] |
| Refractive Index (n20/D) | 1.466 | [3][4] |
| Flash Point | 85 °C (185 °F) | [3][4] |
Acidity and Solubility
| Property | Value | Reference(s) |
| pKa (Predicted) | 3.36 ± 0.10 | [3][6] |
| Water Solubility | Not miscible or difficult to mix | [3] |
| Solubility in Organic Solvents | Slightly soluble in Chloroform and Ethyl Acetate | [3] |
Experimental Protocols
Detailed and accurate determination of physicochemical properties is critical for the successful application of this compound in research and development. The following sections provide detailed methodologies for key experiments.
Determination of Boiling Point (Thiele Tube Method)
Objective: To determine the boiling point of this compound at a specific pressure.
Materials:
-
This compound sample
-
Thiele tube
-
High-temperature mineral oil or silicone oil
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Bunsen burner or heating mantle
-
Stand and clamps
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Secure the Thiele tube to a stand using a clamp.
-
Attach a small test tube containing approximately 0.5 mL of this compound to the thermometer.
-
Place a capillary tube, with its sealed end up, into the test tube containing the aniline sample.
-
Immerse the thermometer and the attached test tube into the oil in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.
-
As the temperature rises, observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
Record the temperature at which the rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Solubility (Shake-Flask Method)
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, chloroform, ethyl acetate)
-
Scintillation vials or sealed test tubes
-
Orbital shaker or magnetic stirrer with stir bars
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed to permit the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the sediment) using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method with a calibration curve.
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Ensuring the purity of this compound is critical for its use as a pharmaceutical intermediate. GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for purity assessment.
Experimental Workflow for GC-MS Purity Analysis
Caption: Workflow for purity analysis of this compound by GC-MS.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry. Its distinct physicochemical properties, driven by the trifluoromethoxy group, offer considerable advantages in the design of new drug candidates with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding and precise measurement of its properties, as outlined in this guide, are fundamental to leveraging its full potential in the synthesis of next-generation therapeutics. The provided experimental protocols serve as a robust starting point for researchers to ensure the quality and consistency of this vital chemical intermediate.
References
3-(Trifluoromethoxy)aniline molecular structure and formula
Abstract: This technical guide provides a comprehensive overview of 3-(Trifluoromethoxy)aniline (CAS No: 1535-73-5), a critical fluorinated building block in modern chemistry. The trifluoromethoxy (-OCF3) group imparts unique properties, including enhanced lipophilicity and metabolic stability, making this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] This document details its molecular structure, physicochemical properties, and key applications, offering essential data and methodologies for researchers, scientists, and professionals in drug development and materials science.
Molecular Structure and Identification
This compound is an aromatic compound characterized by an aniline backbone substituted with a trifluoromethoxy group at the meta-position. This substitution is pivotal to its chemical behavior and utility.
Caption: Figure 1: Molecular structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[4][5][] |
| CAS Number | 1535-73-5[1][4][7][8] |
| Molecular Formula | C7H6F3NO[1][4][7][8][9] |
| Molecular Weight | 177.12 g/mol [7][8][9] |
| SMILES | Nc1cccc(OC(F)(F)F)c1 |
| InChI | 1S/C7H6F3NO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2 |
| InChIKey | SADHVOSOZBAAGL-UHFFFAOYSA-N[4][7] |
| Synonyms | m-(Trifluoromethoxy)aniline, α,α,α-Trifluoro-m-anisidine[1][7][8] |
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various synthetic procedures.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | Clear yellow to orange liquid[1][7] |
| Boiling Point | 72-73 °C @ 8 mmHg[7] |
| Density | 1.325 g/mL at 25 °C[7] |
| Refractive Index | n20/D 1.466[7] |
| Flash Point | 85 °C (185 °F) - closed cup[7] |
| Water Solubility | Not miscible or difficult to mix[7] |
| pKa (Predicted) | 3.36 ± 0.10[7] |
| Purity | ≥ 98% (GC)[1] |
Table 3: Spectroscopic Data
| Technique | Availability |
|---|---|
| 1H NMR | Data available from suppliers like Sigma-Aldrich.[4] |
| 13C NMR | Data available through spectral databases.[4] |
| IR Spectroscopy | FTIR and ATR-IR spectra are available from sources like Bio-Rad.[4] |
| Mass Spectrometry | Data is available in various chemical databases.[4] |
Synthesis and Applications
While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, a general understanding can be derived from related academic syntheses of other trifluoromethoxylated aniline derivatives. These methods often involve the use of specialized fluorinating agents.
The following protocol is a representative example for synthesizing a related compound, methyl 4-acetamido-3-(trifluoromethoxy)benzoate, which illustrates the key steps of trifluoromethoxylation and subsequent rearrangement.[10]
-
O-Trifluoromethylation: Methyl 4-(N-hydroxyacetamido)benzoate is treated with Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) in the presence of a catalytic amount of cesium carbonate (Cs2CO3) in chloroform at room temperature.[10] This step yields an N-(trifluoromethoxy)acetamido intermediate.
-
Thermal Rearrangement: The intermediate is heated in nitromethane at 120 °C in a sealed pressure vessel.[10] This induces an intramolecular migration of the -OCF3 group to the ortho position of the aniline ring.
-
Purification: The crude product is concentrated in vacuo and purified using flash column chromatography to yield the final ortho-trifluoromethoxylated aniline derivative.[10]
Caption: Figure 2: General workflow for synthesizing trifluoromethoxylated anilines.
This compound is a versatile intermediate primarily because the -OCF3 group acts as a lipophilic hydrogen bond acceptor that can significantly enhance a molecule's pharmacokinetic profile.
-
Pharmaceuticals: It is a key building block in the synthesis of various pharmaceuticals, especially those targeting neurological disorders.[1][11] The trifluoromethoxy group can improve metabolic stability and cell membrane permeability.[2] For example, it is a reactant in the synthesis of pyrazolone-quinazolone hybrids, which are inhibitors of human hydroxyphenylpyruvate dioxygenase and potential treatments for type I tyrosinemia.[][7]
-
Agrochemicals: In the agrochemical industry, this compound is used to formulate advanced herbicides and pesticides.[1][3] The -OCF3 group enhances the bioactivity and stability of the active ingredients.[1]
Caption: Figure 3: Logical relationship of the -OCF3 group to enhanced properties.
Conclusion
This compound is a cornerstone intermediate for creating high-performance molecules in the pharmaceutical and agricultural sectors. Its defining trifluoromethoxy group provides a powerful tool for chemists to fine-tune molecular properties, leading to enhanced efficacy, stability, and bioavailability. The data and protocols summarized in this guide underscore its significance and provide a foundational resource for its application in advanced synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C7H6F3NO | CID 73753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. This compound | 1535-73-5 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. scbt.com [scbt.com]
- 10. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethoxy)aniline is a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds. Its unique trifluoromethoxy group imparts desirable properties such as enhanced metabolic stability and lipophilicity to target molecules. However, its handling requires a thorough understanding of its toxicological profile and adherence to strict safety protocols. This guide provides a comprehensive overview of the safety, handling, and toxicological data for this compound, intended to inform researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₃NO | [1][2] |
| Molecular Weight | 177.12 g/mol | [1][2] |
| CAS Number | 1535-73-5 | [1][2] |
| Appearance | Clear yellow to orange liquid | [2] |
| Boiling Point | 72-73 °C @ 8 mmHg | [3] |
| Density | 1.325 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.466 | [3] |
| Flash Point | 85 °C (185 °F) - closed cup | [3] |
| Water Solubility | Not miscible or difficult to mix in water | [2] |
Toxicological Profile
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1][3]
Acute Toxicity Data
The following table summarizes the available acute toxicity data. It is important to note that while this data is cited in safety data sheets, the full, detailed experimental reports are not publicly available. The methodologies presented in Section 3 are based on standardized OECD and EPA guidelines and represent the likely procedures followed.
| Route | Species | Value | Reference |
| Oral | Rat | LD50: > 2000 mg/kg bw | [4] |
| Dermal | Rat | LD50: > 2000 mg/kg bw | [4] |
| Inhalation | - | Acute Tox. 4 (Harmful if inhaled) | [1] |
Health Effects
Short-term (Acute) Exposure:
-
Inhalation: Harmful if inhaled, may cause respiratory irritation.[1]
-
Skin Contact: Harmful in contact with skin, causes skin irritation.[1]
-
Eye Contact: Causes serious eye irritation.[1]
-
Ingestion: Harmful if swallowed.[1]
Long-term (Chronic) Exposure:
Experimental Protocols for Toxicity Testing
The following protocols are based on internationally recognized guidelines for chemical safety testing. They provide a framework for how the acute toxicity values presented in Section 2.1 are typically determined.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
Objective: To determine the median lethal dose (LD50) following a single oral administration.
Methodology:
-
Test Animals: Healthy, young adult nulliparous and non-pregnant female rats are used. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Housing and Feeding: Animals are housed in individual cages. Food is withheld overnight before administration of the test substance, but water is available ad libitum.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is kept constant by varying the concentration of the dosing solution.
-
Dose Selection: A stepwise procedure is used. A single animal is dosed at a starting level. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. The dose levels are separated by a constant multiplicative factor.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of administration and at least once daily thereafter.
-
Endpoint: The LD50 is calculated using the maximum likelihood method based on the survival outcomes.
Safety and Handling
Strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A diagram illustrating the required PPE for handling this compound is provided below.
Storage and Incompatibilities
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.
-
Incompatible Materials: Strong oxidizing agents.
Accidental Release Measures
In the event of a spill, follow the procedure outlined below.
First Aid Measures
Immediate medical attention is required in case of exposure.
References
An In-Depth Technical Guide to 3-(Trifluoromethoxy)aniline for Researchers and Drug Development Professionals
Introduction: 3-(Trifluoromethoxy)aniline is a fluorinated aromatic amine that has garnered significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The incorporation of the trifluoromethoxy (-OCF3) group imparts unique physicochemical properties to the parent aniline molecule, including enhanced lipophilicity, metabolic stability, and altered electronic characteristics. These features make it a valuable building block for the development of novel pharmaceuticals and other advanced materials. This technical guide provides a comprehensive overview of the synonyms, identifiers, physicochemical properties, and a representative synthetic protocol for this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Identifiers and Synonyms
A clear identification of chemical compounds is crucial for research and development. The following tables summarize the key identifiers and common synonyms for this compound.
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 1535-73-5 |
| PubChem CID | 73753 |
| EC Number | 216-256-3 |
| InChI | InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2 |
| InChIKey | SADHVOSOZBAAGL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)N |
| MDL Number | MFCD00041511 |
Table 1: Core Identifiers for this compound. This table provides the most commonly used chemical identifiers for unambiguous compound recognition.
| Synonyms |
| m-(trifluoromethoxy)aniline |
| Benzenamine, 3-(trifluoromethoxy)- |
| 3-(trifluoromethoxy)benzenamine |
| α,α,α-Trifluoro-m-anisidine |
| m-Aminophenyl trifluoromethyl ether |
| 3-(Trifluoromethoxy)phenylamine |
Table 2: Common Synonyms for this compound. This table lists alternative names that are frequently encountered in literature and chemical databases.
Physicochemical and Spectral Data
The physicochemical and spectral properties of this compound are essential for its application in synthesis and for the characterization of its derivatives.
| Property | Value |
| Molecular Formula | C7H6F3NO |
| Molecular Weight | 177.12 g/mol |
| Appearance | Colorless to yellow to orange clear liquid |
| Density | 1.325 g/mL at 25 °C |
| Boiling Point | 72-73 °C at 8 mmHg |
| Refractive Index | n20/D 1.466 |
Table 3: Physicochemical Properties of this compound. This table summarizes key physical constants of the compound.[1][2]
| Spectral Data Type | Key Features and Remarks |
| ¹H NMR | The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating amino group. The amino protons would appear as a broad singlet. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the aromatic carbons. The carbon attached to the trifluoromethoxy group will be significantly affected, as will the carbon bearing the amino group. |
| FT-IR | The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-N stretching, C-O-C stretching of the ether linkage, and strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. Aromatic C-H and C=C stretching vibrations will also be present.[3] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the trifluoromethoxy group or parts of the aniline ring. |
Table 4: Summary of Spectral Data for this compound. This table provides an overview of the expected spectral characteristics for the compound. Detailed spectral data can be found in databases such as PubChem.[3]
Role in Drug Discovery and Development
The trifluoromethoxy group is a privileged substituent in modern medicinal chemistry due to its unique combination of properties that can positively influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[3][4]
-
Enhanced Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier, leading to better bioavailability.[4]
-
Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong and resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of a drug.[4]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -OCF3 moiety can alter the pKa of nearby functional groups, such as the aniline nitrogen. This can influence the binding affinity of a molecule to its biological target.[4]
Due to these advantageous properties, this compound serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules, particularly in the development of drugs targeting neurological disorders.[5]
Experimental Protocols
Representative Synthesis of an Ortho-Trifluoromethoxylated Aniline Derivative [6]
This protocol describes the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, which involves the trifluoromethoxylation of a protected N-aryl-N-hydroxylamine followed by an intramolecular rearrangement.
Step 1: Reduction of a Nitroarene to a Hydroxylamine Derivative A solution of the starting nitroarene (e.g., methyl 4-nitrobenzoate) in a suitable solvent like tetrahydrofuran (THF) is treated with a reducing agent such as hydrazine monohydrate in the presence of a catalyst (e.g., Rhodium on carbon) at 0 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the hydroxylamine derivative.
Step 2: Acetyl Protection of the Hydroxylamine The crude hydroxylamine derivative is dissolved in an anhydrous solvent like diethyl ether. A base, such as sodium bicarbonate, is added, and the mixture is cooled to 0 °C. A solution of acetyl chloride in the same solvent is then added slowly. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated to give the N-acetylated hydroxylamine.
Step 3: O-Trifluoromethylation The N-acetylated hydroxylamine is dissolved in a dry, degassed solvent such as chloroform in a glovebox under a nitrogen atmosphere. A catalytic amount of a base like cesium carbonate and an electrophilic trifluoromethylating reagent (e.g., Togni reagent II) are added. The reaction is stirred at room temperature until completion. The crude product is then purified by flash column chromatography.
Step 4: OCF3 Migration (Rearrangement) The purified O-trifluoromethylated intermediate is dissolved in a high-boiling solvent like nitromethane in a pressure vessel. The mixture is heated to a high temperature (e.g., 120 °C) for an extended period. After cooling, the solvent is removed, and the final product, the ortho-trifluoromethoxylated aniline derivative, is purified by flash column chromatography.[6]
Figure 1: A representative experimental workflow for the synthesis of an ortho-trifluoromethoxylated aniline derivative.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by this compound itself are not extensively detailed in the provided search results, its derivatives are of significant interest in drug discovery, often as kinase inhibitors. The aniline scaffold is a common feature in many kinase inhibitors that target signaling pathways implicated in cancer and other diseases.[7] The trifluoromethoxy group can enhance the binding affinity and selectivity of these inhibitors.
The logical relationship in the development of drugs from intermediates like this compound follows a well-defined path from initial synthesis to the final biologically active compound.
Figure 2: Logical progression from a chemical intermediate to a biologically active drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Technical Guide to 3-(Trifluoromethoxy)aniline for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Suppliers, Synthesis, and Quality Control
Introduction
3-(Trifluoromethoxy)aniline is a critical building block in modern medicinal chemistry and agrochemical development. The incorporation of the trifluoromethoxy (-OCF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a highly sought-after intermediate in the synthesis of novel pharmaceuticals and other advanced materials. This technical guide provides a comprehensive overview of commercial suppliers, detailed experimental protocols for synthesis and quality control, and key technical data for researchers, scientists, and drug development professionals.
Commercial Suppliers of this compound
A variety of chemical suppliers offer this compound, typically with purities of 98% or higher. The compound is generally available in quantities ranging from grams to kilograms. Below is a summary of offerings from prominent suppliers.
Supplier and Product Data
| Supplier | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 1535-73-5 | ≥98% | 1g, 5g, 25g |
| Thermo Scientific | 1535-73-5 | ≥97.5% (GC) | 1g, 5g |
| Chem-Impex | 1535-73-5 | ≥98% (GC) | 1g, 5g, Bulk |
| Oakwood Chemical | 1535-73-5 | 98% | 250mg, 1g, 5g, 25g |
| Santa Cruz Biotechnology | 1535-73-5 | - | Inquire |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₆F₃NO |
| Molecular Weight | 177.12 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2] |
| Density | 1.325 g/mL at 25 °C[1] |
| Boiling Point | 72-73 °C at 8 mmHg[1] |
| Refractive Index | n20/D 1.466 (lit.)[1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and quality control of this compound, adapted from established procedures in the scientific literature.
Synthesis of this compound
A common route for the synthesis of this compound involves the trifluoromethoxylation of a suitable precursor followed by reduction. The following is a representative two-step protocol starting from 3-nitrophenol.
Step 1: Trifluoromethoxylation of 3-Nitrophenol
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, a condenser, and a dropping funnel.
-
Reagents: Charge the flask with 3-nitrophenol (1 equivalent) and a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: Cool the mixture to 0-5 °C in an ice bath and add a base, for example, potassium carbonate (K₂CO₃) (1.5 equivalents), portion-wise while stirring.
-
Trifluoromethylating Agent: Slowly add a trifluoromethylating agent, such as 2,2-difluoro-1-(trifluoromethoxy)ethene, to the reaction mixture through the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into ice-water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-nitro-3-(trifluoromethoxy)benzene.
Step 2: Reduction of 1-Nitro-3-(trifluoromethoxy)benzene
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve the crude 1-nitro-3-(trifluoromethoxy)benzene from the previous step in a solvent such as ethanol or methanol.
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation to yield the final product.
Quality Control Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
This method is suitable for identifying and quantifying volatile impurities.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Sample Preparation: Prepare a sample solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-400.
-
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their retention times and mass spectra. Calculate the purity based on the peak area percentage.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
This method is ideal for routine quality control and the analysis of non-volatile impurities.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of about 0.5 mg/mL.
-
HPLC Parameters:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
-
Data Analysis: Calculate the purity of the main component using the area normalization method. Identify and quantify any impurities against a reference standard if available.
Visualizations
Supplier Selection Workflow
The following diagram illustrates a logical workflow for selecting a commercial supplier of this compound.
Caption: A flowchart for the selection of a commercial supplier.
Synthesis and Quality Control Workflow
This diagram outlines the general experimental workflow for the synthesis and subsequent quality control of this compound.
Caption: A workflow for synthesis and quality control.
References
An In-depth Technical Guide to the Reactivity Profile of 3-(Trifluoromethoxy)aniline
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethoxy)aniline is a critical building block in modern synthetic chemistry, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. The unique physicochemical properties imparted by the trifluoromethoxy (-OCF3) group, such as enhanced lipophilicity, metabolic stability, and altered electronic character, make this compound a valuable synthon for creating complex molecular architectures with desired biological and material properties.[1][2] This technical guide provides a comprehensive overview of the reactivity profile of this compound, including its physicochemical properties, spectroscopic data, key reactions, detailed experimental protocols, and safety information.
Physicochemical and Spectroscopic Properties
This compound is a liquid at room temperature, appearing as a clear, pale yellow to pale brown substance.[3] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1535-73-5 | [4] |
| Molecular Formula | C₇H₆F₃NO | [4] |
| Molecular Weight | 177.12 g/mol | [4] |
| Appearance | Clear pale yellow to pale brown liquid | [3] |
| Boiling Point | 72-73 °C at 8 mmHg | |
| Density | 1.325 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.466 | |
| Flash Point | 85 °C (185 °F) - closed cup |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Features / Data Source |
| FTIR (Neat) | Data available from Bio-Rad Laboratories, Inc. / Alfa Aesar, Thermo Fisher Scientific.[4] |
| ATR-IR (Neat) | Data available from Bio-Rad Laboratories, Inc. / Alfa Aesar, Thermo Fisher Scientific.[4] |
| ¹H NMR | Spectra for similar fluorinated anilines are available, showing characteristic aromatic and amine proton signals.[5] |
| Raman (FT-Raman) | Data available from Bio-Rad Laboratories, Inc. / Alfa Aesar, Thermo Fisher Scientific.[4] |
Core Reactivity Profile
The reactivity of this compound is governed by the interplay of its two functional groups on the aromatic ring: the activating, ortho-, para-directing amino group (-NH₂) and the deactivating, meta-directing trifluoromethoxy group (-OCF₃).[1][6]
-
Amino (-NH₂) Group : As a strong electron-donating group, the amino group activates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions (C2, C4, and C6).[6]
-
Trifluoromethoxy (-OCF₃) Group : This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1] It deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta positions relative to itself (C2, C4, C6).
The powerful activating effect of the amino group dominates the overall reactivity, making the molecule susceptible to electrophilic attack at the positions ortho and para to the -NH₂ group.
Caption: Electronic influence on this compound reactivity.
Electrophilic Aromatic Substitution
Electrophilic substitution reactions, such as halogenation and nitration, are expected to occur at the C2, C4, and C6 positions.[6] The C2 position is sterically hindered by the adjacent -OCF₃ group, suggesting that substitution at C4 and C6 is generally favored.
Experimental Protocol: Bromination (Adapted from a similar substrate) A representative protocol for electrophilic bromination of an aniline derivative involves using a mild brominating agent to prevent polybromination.[7]
-
Dissolution : Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) in an Erlenmeyer flask.
-
Cooling : Cool the solution to a low temperature (e.g., -10 °C to 0 °C) using an ice-salt bath.
-
Reagent Addition : While stirring magnetically, add a mild brominating agent, such as 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (1.0 eq), portion-wise, maintaining the low temperature.[7]
-
Reaction Progression : After addition, remove the cooling bath and allow the mixture to warm to room temperature over approximately 30 minutes.
-
Work-up : Extract the reaction mixture with an aqueous base (e.g., 2 N NaOH) to remove phenolic byproducts, followed by a water wash.
-
Isolation : Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude brominated product.
-
Purification : Purify the product via column chromatography or recrystallization as needed.
Reactions at the Amino Group
The primary amine functionality is a key site of reactivity, readily undergoing diazotization, acylation, and other coupling reactions.
Diazotization converts the primary aromatic amine into a versatile diazonium salt intermediate. This reaction is typically performed at low temperatures (0-5 °C) using nitrous acid, generated in situ from sodium nitrite and a strong acid.[8] The resulting diazonium salt is a valuable intermediate for introducing a wide range of functional groups via reactions like the Sandmeyer (halides, cyanide) or Schiemann (fluoride) reactions, or for forming azo compounds through coupling with activated aromatic rings.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | C7H6F3NO | CID 73753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR [m.chemicalbook.com]
- 6. byjus.com [byjus.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diazotisation [organic-chemistry.org]
Methodological & Application
The Strategic Role of 3-(Trifluoromethoxy)aniline in Pharmaceutical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Application Notes
The incorporation of the trifluoromethoxy group from precursors like 3-(trifluoromethoxy)aniline into drug candidates offers several distinct advantages:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -OCF3 group are resistant to metabolic degradation, leading to a longer in vivo half-life of the drug.
-
Increased Lipophilicity: The trifluoromethoxy group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.
-
Modulation of pKa: The electron-withdrawing nature of the -OCF3 group can influence the pKa of nearby functional groups, which can be crucial for optimizing drug-target interactions.
-
Improved Bioavailability: The combination of enhanced metabolic stability and lipophilicity often leads to improved oral bioavailability of the final drug product.
These properties make this compound and its isomers valuable starting materials for the synthesis of a wide range of therapeutic agents.
Case Study: Synthesis of Riluzole from 4-(Trifluoromethoxy)aniline
Riluzole is a benzothiazole derivative that is the first and only drug to have shown a survival benefit in patients with amyotrophic lateral sclerosis (ALS). Its synthesis from 4-(trifluoromethoxy)aniline is a well-established process that highlights the utility of trifluoromethoxylated anilines in the construction of heterocyclic pharmaceutical compounds.
Experimental Protocol: Synthesis of Riluzole
This protocol details the synthesis of Riluzole (6-(trifluoromethoxy)benzo[d]thiazol-2-amine) from 4-(trifluoromethoxy)aniline.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br2)
-
Sodium carbonate (Na2CO3)
-
Ethyl acetate
-
Sodium sulfate (Na2SO4)
-
Diethyl ether
-
Petroleum ether
Procedure:
-
To a solution of 4-(trifluoromethoxy)aniline (10 mmol) in glacial acetic acid (20 mL), add potassium thiocyanate (40 mmol).
-
Stir the mixture for 20 minutes at room temperature.
-
Cool the reaction mixture to a temperature that keeps the solution liquid.
-
Slowly add a solution of bromine (15 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the mixture with water and basify with sodium carbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixture of diethyl ether and petroleum ether to yield pure 6-(trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole).[1]
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| 1 | Riluzole | 4-(Trifluoromethoxy)aniline | Potassium thiocyanate, Bromine | Glacial Acetic Acid | 94% | >99% (after recrystallization) | [1] |
Visualizing the Synthesis and Mechanism of Action
To further illustrate the synthesis and biological importance of pharmaceuticals derived from trifluoromethoxylated anilines, the following diagrams are provided.
Riluzole Synthesis Workflow
Caption: Workflow for the synthesis of Riluzole.
Signaling Pathway of Riluzole in Neuroprotection
Riluzole's neuroprotective effects are primarily attributed to its modulation of glutamatergic neurotransmission.
Caption: Riluzole's mechanism of action in reducing glutamate excitotoxicity.[2][3][4][5]
Conclusion
This compound and its isomers are indispensable tools in the arsenal of medicinal chemists. The unique properties conferred by the trifluoromethoxy group facilitate the development of drugs with improved pharmacokinetic and pharmacodynamic profiles. The synthesis of Riluzole from 4-(trifluoromethoxy)aniline serves as a compelling example of the successful application of this class of compounds in addressing complex neurological diseases. Further exploration of trifluoromethoxylated anilines in drug discovery is poised to yield a new generation of innovative and effective therapeutics.
References
Application Notes and Protocols: 3-(Trifluoromethoxy)aniline as a Versatile Building Block for Modern Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
3-(Trifluoromethoxy)aniline is a key fluorinated aromatic amine that serves as a critical building block in the synthesis of advanced agrochemicals. The incorporation of the trifluoromethoxy (-OCF3) group into active ingredients imparts several advantageous properties, including enhanced lipophilicity, improved metabolic stability, and modulated electronic properties, which can lead to increased efficacy and persistence of herbicides, insecticides, and fungicides.[1][2][3] This document provides detailed application notes, experimental protocols for the synthesis of a key agrochemical derived from a this compound derivative, and an overview of its biological mode of action.
Key Advantages of the Trifluoromethoxy Moiety in Agrochemicals
The trifluoromethoxy group offers distinct advantages in the design of modern crop protection agents:
-
Enhanced Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects. This leads to better uptake and translocation of the active ingredient to its target site.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation by enzymes within the target organism and in the environment. This can result in a longer half-life and extended period of activity for the agrochemical.[1]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -OCF3 moiety can influence the acidity, basicity, and overall electronic environment of the molecule. This allows for fine-tuning of the molecule's binding affinity to its target protein or enzyme, potentially increasing its potency and selectivity.[1]
Application Example: Synthesis of the Insecticide Flometoquin
Flometoquin is a novel quinoline-based insecticide effective against a range of sucking pests, particularly thrips.[4] Its synthesis utilizes a derivative of this compound, highlighting the importance of this building block in accessing complex and highly active agrochemical structures.
Synthesis of Flometoquin Intermediate: 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethylaniline
A key intermediate in the synthesis of flometoquin is 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethylaniline. While a direct synthesis from this compound is not explicitly detailed in the available literature, a plausible synthetic route can be proposed based on established chemical transformations.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the flometoquin intermediate.
Experimental Protocol: Synthesis of Flometoquin from 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethylaniline
The following protocol is based on the synthetic scheme described for the discovery of flometoquin.[1]
Step 1: Synthesis of the Quinoline Core
-
To a solution of 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethylaniline (3.4 g) in xylene (100 mL), add ethyl 2-methyl-3-oxopentanoate (3.5 g) and p-toluenesulfonic acid (2.1 g).
-
Heat the reaction mixture under reflux for 10 hours.
-
Cool the reaction solution to room temperature.
-
Collect the precipitated crystals by filtration to obtain a mixture of 2-ethyl-3-methyl-4-hydroxy-6-(4-trifluoromethoxyphenoxy)-5-trifluoromethyl-quinoline and 2-ethyl-3-methyl-4-hydroxy-6-(4-trifluoromethoxyphenoxy)-7-trifluoromethyl-quinoline (6.0 g).
Step 2: Formation of the Methyl Carbonate
-
To the mixture of quinoline isomers (6.0 g) from Step 1, add dimethylacetamide (50 mL).
-
Cool the mixture to 0°C and add 60% sodium hydride (1.7 g) portion-wise, followed by the addition of methyl chloroformate (4.6 g).
-
Stir the reaction mixture at a temperature between 4°C and 24°C for 1.5 hours.
-
Add toluene (100 mL) and distilled water (100 mL) to the reaction mixture.
-
Separate the organic layer, wash with water, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to isolate the desired product, flometoquin (2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate).
Experimental Workflow:
Caption: Experimental workflow for the synthesis of flometoquin.
Efficacy and Mode of Action of Flometoquin
Quantitative Efficacy Data
Flometoquin exhibits high insecticidal activity against various thrips species. The following table summarizes the reported LC50 values.[4]
| Target Pest | Life Stage | LC50 (mg/L) |
| Frankliniella occidentalis (Western flower thrips) | Adult | 0.79 |
| Bemisia tabaci (Sweet potato whitefly) | Adult | 11.79 |
| Thrips tabaci (Onion thrips) | Adult | 0.78 |
Mode of Action and Signaling Pathway
Flometoquin itself is a proinsecticide. In the target insect, it is metabolically O-deacylated to its active form, 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinoline-4(1H)-one (FloMet).[5][6] FloMet acts as a potent inhibitor of the mitochondrial electron transport chain.[5] Specifically, it binds to the Qi site of Complex III (ubiquinol-cytochrome c reductase), disrupting the production of ATP and leading to rapid paralysis and death of the insect.[5]
Signaling Pathway:
Caption: Mode of action of the insecticide flometoquin.
Conclusion
This compound and its derivatives are valuable building blocks for the development of novel and effective agrochemicals. The synthesis of the insecticide flometoquin serves as a prime example of how this structural motif can be incorporated to create highly active compounds with unique modes of action. The advantageous properties imparted by the trifluoromethoxy group continue to make it a focus for the design of the next generation of herbicides, insecticides, and fungicides. Further research into the synthesis and biological activity of other agrochemicals derived from this compound is warranted to explore the full potential of this versatile building block.
References
- 1. Discovery of flometoquin, a novel quinoline insecticide [jstage.jst.go.jp]
- 2. Discovery of flometoquin, a novel quinoline insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the synthesis of the insecticide Flometoquin?_Chemicalbook [chemicalbook.com]
- 4. Flometoquin|Novel Quinoline Insecticide|RUO [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination with 3-(Trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science research for the synthesis of arylamines. Arylamine moieties are prevalent in a vast array of bioactive molecules, making this reaction a critical tool in drug discovery and development.[1][2]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination using 3-(trifluoromethoxy)aniline as the amine coupling partner. The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the electron-withdrawing nature of the -OCF3 group can present unique challenges in the C-N coupling reaction, necessitating careful optimization of reaction conditions.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired N-aryl-3-(trifluoromethoxy)aniline product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligand is critical for the success of the reaction, particularly with electron-deficient anilines. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and stabilize the palladium intermediates.[1]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Components
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). More advanced, air-stable precatalysts (e.g., G3 and G4 precatalysts) have been developed to improve efficiency and reproducibility.[1]
-
Phosphine Ligand: The ligand is crucial for an efficient catalytic cycle. For electron-deficient anilines like this compound, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos are often effective.[1] The choice of ligand can significantly influence reaction rates and yields.
-
Base: A non-nucleophilic base is required to deprotonate the aniline. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[1] The strength of the base is a critical parameter to optimize.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically used.[1] The solvent should be chosen based on the solubility of the reactants and the desired reaction temperature.
Data Presentation: Representative Reaction Conditions
While specific examples for the Buchwald-Hartwig amination of this compound are not abundantly available in peer-reviewed literature, the following table summarizes typical conditions used for the coupling of electron-deficient anilines with various aryl halides. This data can serve as a valuable starting point for reaction optimization.
| Entry | Aryl Halide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | This compound | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | Optimize |
| 2 | 4-Chlorobenzonitrile | This compound | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | Optimize |
| 3 | 1-Bromo-4-nitrobenzene | This compound | BrettPhos Pd G3 (1.5) | BrettPhos (1.5) | LHMDS (1.5) | THF | 80 | 18 | Optimize |
| 4 | 2-Bromopyridine | This compound | RuPhos Pd G3 (2) | RuPhos (2) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | Optimize |
Note: The yields in this table are placeholders and represent the target for optimization. Reaction conditions should be systematically varied to achieve the desired outcome.
Experimental Protocols
This section provides a general and a more detailed protocol for the Buchwald-Hartwig amination of this compound with an aryl bromide.
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
General Protocol
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a preformed Pd-ligand complex like XPhos Pd G3)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, LHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of an inert gas (e.g., argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the aryl halide and this compound.
-
Addition of Solvent: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3-(trifluoromethoxy)aniline derivative.[1]
Detailed Protocol Example: Synthesis of N-(4-methylphenyl)-3-(trifluoromethoxy)aniline
-
Preparation of the Reaction Vessel: An oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar is cooled under a stream of argon.
-
Charging Reagents: Under a positive pressure of argon, the Schlenk tube is charged with Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv).
-
4-Bromotoluene (171 mg, 1.0 mmol, 1.0 equiv) and this compound (212 mg, 1.2 mmol, 1.2 equiv) are then added to the Schlenk tube.
-
Solvent Addition: Anhydrous, degassed toluene (5 mL) is added via syringe.
-
Reaction: The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C in an oil bath and stirred vigorously for 12 hours.
-
Monitoring: The reaction is monitored by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting aryl bromide is consumed.
-
Workup: The reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a short pad of Celite. The filtrate is washed with water (2 x 10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (gradient elution with hexanes and ethyl acetate) to afford the pure N-(4-methylphenyl)-3-(trifluoromethoxy)aniline.
Safety Considerations
-
The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.
-
All glassware should be thoroughly oven-dried and cooled under an inert atmosphere before use.
-
Solvents must be anhydrous and deoxygenated.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Strong bases such as NaOtBu and LHMDS are corrosive and moisture-sensitive and should be handled with care.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl-3-(trifluoromethoxy)aniline derivatives, which are valuable intermediates in drug discovery. The success of this reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The protocols and data presented here provide a solid foundation for researchers to develop and optimize this important transformation for their specific synthetic needs. Careful execution of the reaction under inert conditions is paramount to achieving high yields and purity of the desired products.
References
Application Notes and Protocols: Derivatization of 3-(Trifluoromethoxy)aniline for Enhanced Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical derivatization of 3-(Trifluoromethoxy)aniline, a key building block in pharmaceutical synthesis.[1] The trifluoromethoxy group imparts unique properties such as enhanced metabolic stability and bioavailability to drug candidates.[1] Derivatization, particularly through acylation, is often a necessary step to improve the volatility and chromatographic behavior of polar aniline compounds for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] This protocol details a standard acylation procedure using acetyl chloride, yielding N-(3-(trifluoromethoxy)phenyl)acetamide. This derivative is more amenable to GC-MS analysis, allowing for sensitive and accurate quantification.
Introduction
This compound is a critical intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its unique trifluoromethoxy group can significantly improve the efficacy and stability of active pharmaceutical ingredients (APIs).[1] Accurate and sensitive analytical methods are crucial for monitoring its purity, reaction kinetics, and presence in biological matrices. Direct analysis of anilines by gas chromatography can be challenging due to their polarity, which can lead to poor peak shape and reduced sensitivity. Chemical derivatization converts the polar amino group into a less polar amide, improving the analyte's volatility and thermal stability, thus enhancing its chromatographic performance.[3][4] Acylation with agents like acetyl chloride is a common and effective derivatization strategy for primary amines.[5]
Experimental Protocol: Acylation of this compound
This protocol describes the derivatization of this compound with acetyl chloride.
Materials and Reagents:
-
This compound
-
Acetyl chloride
-
Anhydrous diethyl ether or Dichloromethane
-
Pyridine or Triethylamine (as a scavenger for HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous diethyl ether or dichloromethane. Add 1.1 equivalents of a non-nucleophilic base like pyridine or triethylamine. Cool the flask in an ice bath with continuous stirring.
-
Addition of Acetyl Chloride: Slowly add 1.1 equivalents of acetyl chloride dropwise to the cooled solution using a dropping funnel. The reaction of primary amines with acyl chlorides can be vigorous.[6] A white precipitate of the amine hydrochloride salt will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any excess acetyl chloride and the hydrochloride salt.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation of Product: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude N-(3-(trifluoromethoxy)phenyl)acetamide.
-
Purification (Optional): The crude product can be purified by recrystallization or column chromatography if necessary.[7]
Data Presentation
Table 1: Representative Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | This compound |
| Derivatizing Agent | Acetyl Chloride |
| Solvent | Anhydrous Dichloromethane |
| Base | Pyridine |
| Reaction Time | 2 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Expected Product | N-(3-(trifluoromethoxy)phenyl)acetamide |
| Expected Yield | >90% |
| Analytical Technique | GC-MS |
Experimental Workflow Diagram
Caption: Experimental workflow for the acylation of this compound.
Discussion
The acylation of this compound with acetyl chloride is a straightforward and high-yielding reaction that significantly improves its suitability for GC-MS analysis. The resulting amide, N-(3-(trifluoromethoxy)phenyl)acetamide, is more volatile and thermally stable, leading to sharper chromatographic peaks and increased sensitivity. This protocol can be adapted for other acylating agents to introduce different functional groups, which may be advantageous for specific analytical applications or for creating a library of derivatives for structure-activity relationship (SAR) studies in drug discovery. The use of a base such as pyridine or triethylamine is crucial to neutralize the hydrogen chloride byproduct, which would otherwise form a salt with the unreacted aniline, reducing the reaction yield.[6]
Conclusion
This application note provides a detailed and reliable protocol for the derivatization of this compound. The described acylation method is a fundamental technique for researchers and scientists working with this important pharmaceutical intermediate, enabling more robust and sensitive analysis which is critical in the rigorous environment of drug development.
References
Application of 3-(Trifluoromethoxy)aniline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)aniline is a critical building block in modern medicinal chemistry, valued for the unique physicochemical properties imparted by the trifluoromethoxy (-OCF3) group. This functional group significantly enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] Its incorporation into molecular scaffolds is a key strategy for developing novel therapeutics, particularly in the fields of neurodegenerative diseases, oncology, and agrochemicals.[1][2][3] The trifluoromethoxy group is an electron-withdrawing substituent that can improve oral bioavailability and cellular membrane penetration.[1] Furthermore, it is generally resistant to metabolic breakdown, leading to a longer half-life for drug molecules.[1]
Key Applications
The versatility of this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.
1. Synthesis of Neuroprotective Agents:
One of the most notable applications of a close structural isomer, 4-(trifluoromethoxy)aniline, is in the synthesis of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS).[4] The synthetic principles are directly applicable to reactions involving this compound for the creation of novel neurological drug candidates. The core of this synthesis involves the formation of a benzothiazole ring system.
2. Development of Kinase Inhibitors:
The trifluoromethoxy group is frequently incorporated into kinase inhibitors to enhance their potency and pharmacokinetic profiles. Derivatives of this compound have been utilized in the synthesis of inhibitors for various kinases implicated in cancer, such as ABL, KIT, and tyrosine kinases.[5][6] The lipophilic nature of the -OCF3 group can facilitate entry into the ATP-binding pocket of kinases.
3. Agrochemicals:
In the agrochemical sector, this compound serves as a precursor for advanced herbicides and pesticides.[2] The trifluoromethoxy moiety enhances the efficacy and stability of these agents, allowing for more targeted pest control with potentially reduced environmental impact.[2]
Data Presentation
| Compound Class | Starting Material | Target/Application | Key Findings | Reference |
| Benzothiazoles | 4-(Trifluoromethoxy)aniline | Neuroprotection (ALS) | Synthesis of Riluzole with yields up to 94%.[7] | [4][7][8][9] |
| Pyrazolone-quinazolone hybrids | This compound | Human hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors | Potential treatment for type I tyrosinemia. | [] |
| Phthalic-based amides | This compound | Tyrosine Kinase Inhibitors | Anticancer activity, with the 3-(trifluoromethyl)aniline moiety correlating with higher binding affinities. | [6] |
| Thiourea derivatives | 3-(Trifluoromethyl)aniline | Antimicrobial | Synthesis of a library of compounds with antimicrobial activity. |
Experimental Protocols
Protocol 1: Synthesis of 6-(trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole) from 4-(trifluoromethoxy)aniline
This protocol is adapted from the synthesis of Riluzole and illustrates a common reaction type for trifluoromethoxyanilines.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Petroleum ether
Procedure:
-
Dissolve 10 mmol of 4-(trifluoromethoxy)aniline in 20 mL of glacial acetic acid.
-
Add 40 mmol of potassium thiocyanate to the solution.
-
Stir the mixture for 20 minutes at room temperature.
-
Cool the reaction mixture to a temperature that keeps the solution liquid.
-
Prepare a solution of 15 mmol of bromine in 5 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the mixture with water and basify with sodium carbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from diethyl ether-petroleum ether to yield the final product.
Expected Yield: 94%[7]
Protocol 2: General Synthesis of N-(3-(trifluoromethoxy)phenyl) amides as Kinase Inhibitors
This generalized protocol is based on the synthesis of phthalic-based tyrosine kinase inhibitors.[6]
Materials:
-
This compound
-
A carboxylic acid (e.g., a substituted benzoic acid)
-
A coupling agent (e.g., HATU, HBTU)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.
-
Add the coupling agent (1.1 eq) and the non-nucleophilic base (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Riluzole - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Riluzole synthesis - chemicalbook [chemicalbook.com]
- 8. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Synthesis of Novel Heterocycles Using 3-(Trifluoromethoxy)aniline
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for enhancing the pharmacological profiles of bioactive molecules.[1] Among these, the trifluoromethoxy (-OCF₃) group is particularly advantageous. When incorporated into molecular scaffolds, it can significantly increase lipophilicity, which aids in cellular membrane penetration, and improve metabolic stability, often leading to a longer half-life for drug candidates.[1][2] 3-(Trifluoromethoxy)aniline is a key building block that serves as a versatile precursor for the synthesis of a wide array of complex heterocyclic compounds.[1][3] Its unique electronic properties and reactivity make it an indispensable intermediate for developing novel therapeutics, particularly those targeting neurological disorders.[3] These application notes provide detailed protocols for the synthesis of quinoline, pyrazole, and benzimidazole derivatives, demonstrating the utility of this compound in constructing medicinally important heterocyclic cores.
Protocol 1: Synthesis of a 7-(Trifluoromethoxy)quinoline Derivative via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a well-established method for constructing the quinoline core. This protocol details the synthesis of Ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylate, a key intermediate that can be further functionalized. The process begins with the condensation of this compound with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization.[4]
Reaction Scheme
Caption: Gould-Jacobs reaction for quinoline synthesis.
Quantitative Data
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Reference |
| This compound | C₇H₆F₃NO | 177.12 | - | 5-6 (as per 3-(Trifluoromethyl)aniline) | [4] |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | - | - | [4] |
| Ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylate | C₁₃H₁₀F₃NO₄ | 315.22 | ~90% (analogous reaction) | 340-341 (analogous product) | [4] |
Experimental Protocol
-
Condensation: In a round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 125 °C for 1-2 hours. During this time, the byproduct, ethanol, will distill off.[4]
-
Cyclization: In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.
-
Slowly and carefully add the reaction mixture from step 2 to the hot Dowtherm A.[4]
-
Maintain the temperature at 250 °C and reflux for 30-60 minutes. The product will begin to precipitate from the hot solution.[4]
-
Isolation: Allow the mixture to cool to room temperature.
-
Add hexane to dilute the mixture, which will facilitate the filtration process.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry under vacuum to yield Ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylate.[4]
Experimental Workflow
Caption: Workflow for the synthesis of a quinoline derivative.
Protocol 2: Synthesis of a 1-(3-(Trifluoromethoxy)phenyl)pyrazole Derivative
This protocol describes a robust method for synthesizing pyrazole heterocycles through the reductive amination of a pyrazole aldehyde intermediate with this compound.[5] This synthetic route is highly efficient and accommodates a variety of substituted anilines, making it a versatile tool for creating libraries of potential therapeutic agents.[5]
Reaction Scheme
Caption: Synthesis of pyrazoles via reductive amination.
Quantitative Data
| Reagent / Product | Role | Molar Equivalents | Typical Yield (%) | Reference |
| Pyrazole Aldehyde | Starting Material | 1.0 | - | [5] |
| This compound | Reactant | 1.0 - 1.2 | - | [5] |
| Sodium triacetoxyborohydride | Reducing Agent | 1.5 | - | (Standard conditions) |
| Target Pyrazole Derivative | Product | - | >85% (average for similar reactions) | [5] |
Experimental Protocol
-
Setup: To a solution of the pyrazole aldehyde intermediate (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) in a round-bottom flask, add this compound (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final pyrazole derivative.[5]
Experimental Workflow
Caption: Workflow for the synthesis of a pyrazole derivative.
Protocol 3: Synthesis of a 2-Substituted-5-(trifluoromethoxy)benzimidazole
Benzimidazoles are a critical class of heterocycles in medicinal chemistry.[6] A common and effective method for their synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions and heat. This protocol outlines the synthesis using a hypothetical, but plausible, 4-(trifluoromethoxy)-1,2-diaminobenzene precursor.
Reaction Scheme
Caption: Phillips condensation for benzimidazole synthesis.
Quantitative Data
| Component | Role | Molar Equivalents | Typical Yield (%) | Reference |
| 4-(Trifluoromethoxy)-1,2-diaminobenzene | Starting Material | 1.0 | - | (Hypothetical) |
| Carboxylic Acid (e.g., Acetic Acid) | Reactant | 1.0 - 1.2 | >70% | [6][7] |
| Hydrochloric Acid (4M) | Catalyst/Solvent | - | - | [6] |
| Target Benzimidazole | Product | - | Good to Excellent | [6][8] |
Experimental Protocol
-
Setup: In a round-bottom flask, place 4-(trifluoromethoxy)-1,2-diaminobenzene (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Reaction: Add an acid catalyst, such as 4M hydrochloric acid, sufficient to form a slurry.
-
Heat the reaction mixture to reflux (typically around 100-110 °C) for 2-4 hours. Monitor the reaction progress using TLC.
-
Neutralization: After completion, cool the mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the dropwise addition of a base, such as ammonium hydroxide or sodium hydroxide solution, until the product precipitates. Check the pH to ensure it is neutral or slightly basic.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water to remove any residual salts. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-substituted-5-(trifluoromethoxy)benzimidazole.
Experimental Workflow
Caption: Workflow for the synthesis of a benzimidazole derivative.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole synthesis [organic-chemistry.org]
Application Notes and Protocols: 3-(Trifluoromethoxy)aniline in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)aniline is a critical building block in the synthesis of advanced pharmaceutical compounds, particularly in the development of kinase inhibitors. The trifluoromethoxy (-OCF3) group offers significant advantages in drug design, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1] These properties make it a valuable moiety for modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative multi-kinase inhibitor, focusing on the inhibition of key oncogenic kinases such as c-Met and VEGFR-2.
Biological Context: c-Met and VEGFR-2 Signaling in Cancer
Many kinase inhibitors target signaling pathways that are aberrantly activated in cancer cells, promoting proliferation, survival, and angiogenesis. Two such critical pathways are mediated by the receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).
c-Met Signaling: The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream events that lead to cell growth, motility, and invasion.[2][3][4] Dysregulation of this pathway is implicated in numerous human cancers.[3][5]
VEGFR-2 Signaling: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Its activation by VEGF initiates signaling through pathways such as PI3K/Akt and MAPK, promoting endothelial cell proliferation and survival.[6][7][8]
The dual inhibition of c-Met and VEGFR-2 is a promising strategy in cancer therapy, as it can simultaneously target tumor cell proliferation and the blood supply that sustains the tumor.
Featured Kinase Inhibitor: A Foretinib Analog
Foretinib (GSK1363089) is a multi-kinase inhibitor that targets c-Met and VEGFR-2, among other kinases.[9] While the precise, publicly available synthesis of Foretinib is not detailed step-by-step from this compound, a common and effective strategy for synthesizing structurally similar N,N'-diarylurea kinase inhibitors like Sorafenib and Regorafenib involves the reaction of a substituted aniline with an isocyanate.[2][9]
Here, we present a detailed protocol for the synthesis of a Foretinib analog, N-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)-N'-(3-(trifluoromethoxy)phenyl)urea, which highlights the utility of this compound.
Data Presentation
Table 1: Inhibitory Activity of Foretinib against a Panel of Kinases
| Kinase | IC50 (nM) |
| c-Met | 0.4 |
| KDR (VEGFR-2) | 0.9 |
| Ron | 3.0 |
| Flt-1 (VEGFR-1) | 6.8 |
| Flt-3 | 3.6 |
| Flt-4 (VEGFR-3) | 2.8 |
| KIT | 6.7 |
| PDGFRα | 3.6 |
| PDGFRβ | 9.6 |
| Tie-2 | 1.1 |
Data compiled from publicly available sources.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1535-73-5 |
| Molecular Formula | C7H6F3NO |
| Molecular Weight | 177.12 g/mol |
| Appearance | Liquid |
| Boiling Point | 72-73 °C/8 mmHg |
| Density | 1.325 g/mL at 25 °C |
Experimental Protocols
Synthesis of a Representative N,N'-Diarylurea Kinase Inhibitor
The following protocol describes a two-step synthesis of a Foretinib analog, starting from this compound. This procedure is adapted from established methods for the synthesis of diarylurea kinase inhibitors.[2][9]
Step 1: Synthesis of 3-(Trifluoromethoxy)phenyl Isocyanate
This step involves the conversion of the aniline to a more reactive isocyanate intermediate using triphosgene.
-
Materials:
-
This compound
-
Triphosgene
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the triphosgene solution over 30 minutes.
-
After the addition is complete, prepare a solution of triethylamine (1.5 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent can be carefully removed under reduced pressure to yield the crude 3-(trifluoromethoxy)phenyl isocyanate, which can be used in the next step without further purification. Caution: Isocyanates are reactive and should be handled with care in a well-ventilated fume hood.
-
Step 2: Coupling of 3-(Trifluoromethoxy)phenyl Isocyanate with 4-(4-Aminophenoxy)-N-methylpicolinamide
This final step forms the diarylurea linkage.
-
Materials:
-
3-(Trifluoromethoxy)phenyl isocyanate (from Step 1)
-
4-(4-Aminophenoxy)-N-methylpicolinamide (commercially available or synthesized separately)
-
Dichloromethane (DCM), anhydrous
-
Pyridine (catalytic amount)
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 equivalent) in anhydrous DCM.
-
Add a catalytic amount of pyridine to the solution.
-
Prepare a solution of the crude 3-(trifluoromethoxy)phenyl isocyanate (1.1 equivalents) in anhydrous DCM and add it dropwise to the solution of the amine at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)-N'-(3-(trifluoromethoxy)phenyl)urea.
-
Visualizations
Synthetic Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tarjomefa.com [tarjomefa.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-(Trifluoromethoxy)aniline in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(Trifluoromethoxy)aniline is a versatile building block in materials science, primarily utilized as a monomer for the synthesis of high-performance polymers. The incorporation of the trifluoromethoxy (-OCF3) group into polymer backbones imparts a unique combination of desirable properties. This fluorinated moiety can significantly enhance thermal stability, improve solubility in organic solvents, lower the dielectric constant, and reduce moisture absorption.[1][2] These characteristics make polymers derived from this compound attractive for applications in microelectronics, aerospace, and as advanced membrane materials. This document provides an overview of its applications in the synthesis of polyimides, poly(aryl ether ketones), and copolymers, complete with experimental protocols and comparative data.
Section 1: Synthesis of High-Performance Polyimides
The introduction of trifluoromethoxy groups into polyimide structures can lead to materials with low dielectric constants, reduced water uptake, and good thermal stability.[2] The synthesis of polyimides from this compound typically follows a two-step polycondensation reaction.
Experimental Protocol: Two-Step Polycondensation for Polyimide Synthesis
This protocol describes the synthesis of a polyimide from this compound and Pyromellitic Dianhydride (PMDA).
Step 1: Poly(amic acid) Synthesis
-
In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.77 g (10 mmol) of this compound in 20 mL of anhydrous N,N-dimethylacetamide (DMAc).
-
Stir the solution at room temperature under a nitrogen atmosphere until the diamine has completely dissolved.
-
Gradually add 2.18 g (10 mmol) of solid Pyromellitic Dianhydride (PMDA) to the solution over 30 minutes.
-
Rinse the weighing paper with a small amount of DMAc to ensure all the dianhydride is transferred to the reaction flask.
-
Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add 4.08 g (40 mmol) of acetic anhydride and 1.58 g (20 mmol) of pyridine as the imidization agent and catalyst, respectively.
-
Heat the reaction mixture to 80°C and maintain this temperature for 12 hours with continuous stirring.
-
After cooling to room temperature, precipitate the polyimide by pouring the solution into 200 mL of methanol.
-
Collect the fibrous precipitate by filtration, wash thoroughly with methanol and then with hot water.
-
Dry the resulting polyimide powder in a vacuum oven at 100°C for 24 hours.
Experimental Workflow for Polyimide Synthesis
Caption: Workflow for the two-step synthesis of polyimides.
Properties of Polyimides Derived from Trifluoromethyl-Containing Diamines
The properties of polyimides are highly dependent on the specific dianhydride used in the polymerization. The following table summarizes the properties of polyimides derived from a diamine containing trifluoromethyl groups with various dianhydrides.
| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (T10, °C) | Water Uptake (%) |
| PMDA | 93 - 120 | 3.5 - 5.3 | 2.8 - 4.3 | 330 - 363 | 436 - 500 | 0.35 - 0.72 |
| BTDA | 148 | 2.6 | 31 | 316 | >531 | 0.2 - 0.7 |
| 6FDA | - | - | - | - | >500 | 1.9 |
Data compiled from various sources where diamines containing trifluoromethyl groups were used.[2][3][4]
Section 2: Synthesis of Poly(aryl ether ketones) (PEK-Ins)
The incorporation of this compound derivatives into poly(aryl ether ketone) backbones can enhance solubility and lower the dielectric constant of the resulting polymers.
Experimental Protocol: Nucleophilic Polycondensation for PEK-In Synthesis
This protocol describes the synthesis of a poly(aryl ether ketone) from a bisphenol monomer derived from this compound.
Step 1: Synthesis of the Bisphenol Monomer (PPPBP-mOCF)
-
A detailed, multi-step synthesis is required to first prepare the bisphenol monomer from this compound and phenolphthalein. For the purpose of this protocol, we assume the monomer, 4,4'-(propane-2,2-diyl)bis(2,6-bis(3-(trifluoromethoxy)phenyl)phenol) (PPPBP-mOCF), is available.
Step 2: Polymerization
-
In a 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the bisphenol monomer (e.g., PPPBP-mOCF, 10 mmol), 4,4'-difluorobenzophenone (10 mmol), potassium carbonate (11.5 mmol), 16.5 mL of sulfolane, and 25 mL of toluene.
-
Heat the mixture to 135°C and reflux for 2 hours to azeotropically remove water.
-
Increase the temperature to 145°C to remove the toluene.
-
Further, increase the temperature to 200°C and maintain for 3 hours to effect polymerization.
-
Cool the viscous solution and dilute with N,N-dimethylacetamide (DMAc).
-
Precipitate the polymer by pouring the solution into a mixture of methanol and water.
-
Collect the polymer by filtration, wash thoroughly with water and methanol, and dry in a vacuum oven at 80°C.
Experimental Workflow for PEK-In Synthesis
References
Troubleshooting & Optimization
Improving the yield of reactions with 3-(Trifluoromethoxy)aniline
Technical Support Center: 3-(Trifluoromethoxy)aniline
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that I should be aware of?
This compound is a valuable building block in pharmaceutical and materials science due to the unique properties imparted by the trifluoromethoxy (-OCF₃) group.[1][2] This group is highly electronegative and lipophilic, which can enhance the metabolic stability, binding affinity, and bioavailability of target molecules.[1] However, the electron-withdrawing nature of the -OCF₃ group can also influence the reactivity of the aniline, which needs to be considered during reaction design.
Q2: What are the most common reactions performed with this compound?
This compound is frequently used in a variety of cross-coupling reactions to form C-N and C-C bonds. The most common transformations include:
-
Amide Bond Formation: Coupling with carboxylic acids or their derivatives to form amides.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl halides or triflates to form diarylamines.[3][4]
-
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of a halogenated derivative of this compound with boronic acids or esters.
Q3: Are there any specific safety precautions I should take when working with this compound and its reactions?
Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Some reactions, particularly palladium-catalyzed cross-couplings, are air- and moisture-sensitive, requiring the use of inert atmosphere techniques (e.g., nitrogen or argon gas) and anhydrous solvents.[4][5] Certain reagents used in these reactions, like phosphine ligands and palladium catalysts, can be toxic and should be handled with care.[5] Always consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting Guides
Section 1: Amide Bond Formation
Issue: Low yield in the amide coupling of this compound with a carboxylic acid.
The electron-withdrawing nature of the trifluoromethoxy group can decrease the nucleophilicity of the aniline nitrogen, potentially leading to lower yields in amide coupling reactions.
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// Edges Start -> CouplingReagent [label="Evaluate"]; Start -> Base [label="Optimize"]; Start -> Solvent [label="Consider"]; Start -> Temperature [label="Adjust"];
CouplingReagent -> Outcome [label="Use HATU, HBTU, or COMU"]; Base -> Outcome [label="Use non-nucleophilic base (e.g., DIPEA)\nEnsure adequate equivalents"]; Solvent -> Outcome [label="Use polar aprotic solvent (e.g., DMF, NMP)"]; Temperature -> Outcome [label="Slight heating may be required"]; }
| Parameter | Recommendation | Rationale |
| Coupling Reagent | Use a more potent coupling reagent such as HATU, HBTU, or COMU. | Standard carbodiimide activators like EDC may not be sufficient to activate the carboxylic acid for reaction with the less nucleophilic this compound. |
| Base | Employ a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Ensure at least 2-3 equivalents are used. | The base is crucial for activating the carboxylic acid and neutralizing any acidic byproducts. Insufficient or an inappropriate base can stall the reaction. |
| Solvent | Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). | These solvents can help to dissolve all reaction components and facilitate the reaction. |
| Temperature | Gentle heating (e.g., 40-50 °C) may be beneficial if the reaction is sluggish at room temperature. | Increased temperature can help overcome the activation energy barrier for the reaction. |
Experimental Protocol: General Procedure for Amide Coupling with HATU
-
To a solution of the carboxylic acid (1.0 eq.) in DMF (0.1-0.5 M), add HATU (1.1 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.05 eq.) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: Buchwald-Hartwig Amination
Issue: Low yield or no reaction in the Buchwald-Hartwig amination of an aryl halide with this compound.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The electronic properties of both the aryl halide and the aniline play a significant role.
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// Edges Setup -> Reagents; Reagents -> Solvent; Solvent -> Reaction; Reaction -> Monitoring; Monitoring -> Workup; }
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Use a modern, air-stable precatalyst such as a Buchwald G3 or G4 palladacycle. If using a standard source like Pd₂(dba)₃ or Pd(OAc)₂, ensure it is of high quality. | Precatalysts are designed for reliable and efficient generation of the active Pd(0) species.[4] |
| Ligand | For electron-deficient anilines, bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or BrettPhos are often effective.[3][6] | These ligands promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[7] |
| Base | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are common choices. | The base is critical for the deprotonation of the aniline to form the active nucleophile.[6] |
| Solvent | Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, or tert-amyl alcohol are frequently used. | The active Pd(0) catalyst is sensitive to oxygen, and water can interfere with the reaction.[4] |
Table of Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3,5-bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | Pd₂(dba)₃ (2.5) | XPhos (10) | NaOtBu (1.4) | Rapeseed Oil | 120 | 99 | [3] |
| 3,5-bis(trifluoromethyl)bromobenzene | 3-(Trifluoromethyl)aniline | Pd₂(dba)₃ (2.5) | XPhos (10) | NaOtBu (1.4) | Rapeseed Oil | 120 | 94 | [3] |
| 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.4) | Toluene | 100 | - | [4] |
Note: The table provides examples with structurally related anilines to guide optimization.
Section 3: Suzuki-Miyaura Coupling
Issue: Low yield when using a bromo- or chloro- derivative of this compound in a Suzuki coupling.
The electronic nature of the trifluoromethoxy group and the halogen's position can significantly impact the efficiency of the Suzuki coupling.
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// Edges LowYield -> Catalyst [label="Screen"]; LowYield -> Base [label="Optimize"]; LowYield -> Solvent [label="Adjust"]; LowYield -> BoronicAcid [label="Check for degradation"];
Catalyst -> ImprovedYield [label="Use bulky, electron-rich ligands\n(e.g., SPhos, XPhos)"]; Base -> ImprovedYield [label="Try K₃PO₄ or Cs₂CO₃"]; Solvent -> ImprovedYield [label="Use THF/H₂O or Dioxane/H₂O"]; BoronicAcid -> ImprovedYield [label="Use fresh boronic acid or a pinacol ester"]; }
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | For less reactive aryl chlorides, a catalyst system with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) is often necessary. Pd(dppf)Cl₂ is a good starting point for aryl bromides.[8][9] | These ligands facilitate the oxidative addition of the aryl halide to the palladium center, which is often the rate-limiting step, especially for aryl chlorides.[5] |
| Base | The choice of base is critical. For challenging couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[5][10] | The base is required for the transmetalation step, and its strength and solubility can significantly impact the reaction rate.[5] |
| Solvent System | A mixture of an organic solvent and water (e.g., Dioxane/H₂O, THF/H₂O) is commonly used. Ensure thorough degassing of the solvents.[9][11] | Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[9] |
| Boronic Acid/Ester | Boronic acids can be prone to decomposition (protodeboronation). Use fresh, high-purity boronic acid. Alternatively, more stable boronic esters (e.g., pinacol esters) can be used.[8][12] | Degradation of the boronic acid is a common cause of low yields in Suzuki couplings.[12] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask, combine the halogenated this compound derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (2-3 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[13]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash column chromatography.
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-(Trifluoromethoxy)aniline Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 3-(trifluoromethoxy)aniline and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Column Chromatography: Tailing of the product spot/peak. | The basic nature of the aniline functional group interacts strongly with the acidic silica gel stationary phase.[1][2][3] | Add a small amount (0.1-1%) of a competing base, such as triethylamine (TEA), to your mobile phase to neutralize the acidic silanols on the silica gel.[3] Consider using a less acidic stationary phase like alumina or an amine-functionalized silica gel.[4] |
| Column Chromatography: Poor separation of isomers or closely related impurities. | The polarity of the chosen solvent system may not be optimal for resolving compounds with similar structures. | Employ a shallow gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.[5] Test a variety of solvent systems with different selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol). |
| Recrystallization: The compound "oils out" instead of forming crystals. | The cooling process is too rapid, or the chosen solvent is too nonpolar for the compound.[6] Impurities present may be inhibiting crystal formation.[6] | Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6] Try a more polar solvent or a solvent mixture.[6] Perform a preliminary purification step, such as an acid-base extraction, to remove significant impurities before recrystallization.[6] |
| General: Product discoloration (yellowing or darkening) after purification. | Aniline derivatives are susceptible to oxidation and polymerization, which can form colored byproducts.[6][7] | During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[6] Store the purified product under an inert atmosphere (nitrogen or argon) and protect it from light to prevent degradation. |
| Vacuum Distillation: Bumping or violent boiling. | Uneven heating of the liquid in the distillation flask under reduced pressure.[8] | Use a magnetic stir bar to ensure smooth and even boiling. Boiling stones are not effective under vacuum.[9] |
| General: Low recovery of the purified product. | The product may be too soluble in the recrystallization solvent, even at low temperatures.[6] Irreversible adsorption onto the column's stationary phase.[10] | For recrystallization, select a solvent in which the product has lower solubility at cold temperatures or reduce the amount of solvent used.[6] For chromatography, if significant streaking is observed on the TLC plate, this can indicate irreversible adsorption. Adding a competing base to the eluent can help mitigate this.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound derivatives?
A1: Column chromatography on silica gel is the most frequently employed and effective method for the purification of this compound derivatives, particularly for separating isomers and other closely related impurities.[11] A gradient elution with a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is typically used.[5][11]
Q2: My this compound derivative is a liquid at room temperature. Can I still use recrystallization?
A2: If your derivative is a liquid, direct recrystallization is not feasible. However, you can often convert the aniline to a crystalline salt (e.g., a hydrochloride salt) by treating it with an acid like HCl. These salts are typically solids and can be purified by recrystallization from a suitable polar solvent.[10] The pure amine can then be regenerated by neutralization with a base.
Q3: What starting solvent system should I try for column chromatography of a novel this compound derivative?
A3: A good starting point for thin-layer chromatography (TLC) analysis to determine the optimal solvent system is a mixture of hexanes and ethyl acetate. You can start with a ratio of 9:1 (hexanes:ethyl acetate) and gradually increase the polarity. For more polar derivatives, a system of dichloromethane and methanol may be more appropriate.
Q4: How can I remove colored impurities from my this compound derivative?
A4: Discoloration is often due to oxidation.[6] For solid compounds, treatment with activated charcoal during recrystallization is effective.[6] For liquids, vacuum distillation can separate the desired product from non-volatile colored polymeric impurities.[7]
Q5: At what pressure should I perform a vacuum distillation of this compound?
A5: this compound has a boiling point of 72-73 °C at 8 mmHg. Lowering the pressure significantly reduces the required temperature for distillation, which helps to prevent thermal decomposition of the compound. A pressure of around 10-20 mmHg is generally a good target.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for the purification of a this compound derivative using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniformly packed bed without air bubbles. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica bed. Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with the polarity determined from TLC analysis. A common gradient for this compound derivatives is starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 20%).[5][11]
-
Fraction Collection: Collect fractions in an orderly manner and monitor the composition of each fraction by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the recrystallization of a solid this compound derivative.
-
Solvent Selection: In a small test tube, determine a suitable solvent. The ideal solvent will dissolve the compound when hot but not at room temperature.[12] Common solvents to test for aniline derivatives include ethanol, isopropanol, or mixtures of a polar solvent with a non-polar solvent like hexanes.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.[12]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, and gently boil for a few minutes.[6]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[12]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[12]
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[12]
Protocol 3: Vacuum Distillation
This protocol describes a general procedure for the purification of a liquid this compound derivative.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks or defects. Use a magnetic stir bar for even boiling.[9] Grease all ground-glass joints to ensure a good seal.[7]
-
Drying (Optional): If the crude product contains water, it can be dried by adding a suitable drying agent like potassium hydroxide (KOH) pellets and allowing it to stand before distillation.[13]
-
Procedure: Place the crude aniline derivative in the distillation flask. Begin stirring and turn on the vacuum source to reduce the pressure inside the apparatus.[9] Once the desired pressure is reached and stable, begin heating the distillation flask.[9]
-
Distillate Collection: Collect the fraction that distills at the expected boiling point for the given pressure. For this compound, the boiling point is 72-73 °C at 8 mmHg.
-
Stopping the Distillation: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.[14]
Quantitative Data
| Purification Technique | Parameter | Typical Values for this compound Derivatives |
| Column Chromatography | Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate (gradient, e.g., 9:1 to 7:3)[11] | |
| Rf Value | 0.2 - 0.4 for the desired product on TLC | |
| Recrystallization | Suitable Solvents | Ethanol, Isopropanol, Water (for salts), Hexane/Ethyl Acetate mixtures[10][15] |
| Typical Yield | 60-90% | |
| Vacuum Distillation | Boiling Point | 72-73 °C at 8 mmHg for this compound |
| Purity Achieved | >98% |
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: A decision-making flowchart for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. scienceforums.net [scienceforums.net]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. texiumchem.com [texiumchem.com]
- 8. Sciencemadness Discussion Board - Vacuum Distillation of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Reagents & Solvents [chem.rochester.edu]
Common side reactions of 3-(Trifluoromethoxy)aniline and their prevention
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling 3-(Trifluoromethoxy)aniline, troubleshooting common experimental issues, and preventing unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound? Pure this compound is typically a colorless to pale yellow liquid.[1] Significant discoloration to yellow or brown suggests the presence of impurities, often due to oxidation.[2][3]
Q2: Why has my this compound sample turned dark yellow or brown? The discoloration of aniline derivatives is most commonly caused by air oxidation.[3][4][5] The amino group (-NH₂) makes the aromatic ring electron-rich and thus susceptible to oxidation, especially upon exposure to atmospheric oxygen and light.[2][4] This process can be catalyzed by the presence of metal ions.[6] The colored impurities can include nitroso, nitro, or polymeric aniline species.[3][4]
Q3: Is a discolored sample of this compound still usable? While a slightly discolored sample might be suitable for some non-sensitive applications, it is not recommended for experiments where high purity is critical, such as in pharmaceutical development.[2][3] The impurities formed can interfere with your reaction, leading to unexpected side products and lower yields.[3] It is highly recommended to assess the purity of the discolored reagent using techniques like HPLC, TLC, or NMR before use.[2][3]
Q4: What are the optimal storage conditions for this compound? To ensure long-term stability and purity, the compound should be stored in a tightly sealed, airtight container, protected from light (e.g., an amber vial).[2][6] The storage area should be cool, dry, and well-ventilated.[2] For maximum shelf-life, storing under an inert atmosphere (e.g., nitrogen or argon) and under refrigeration (2-8°C) is advisable.[2][3][6]
Q5: Is the trifluoromethoxy (-OCF₃) group stable? Yes, the trifluoromethoxy group is generally considered chemically and metabolically stable, especially when compared to a standard methoxy (-OCH₃) group.[7][8][9][10] It is relatively inert under heating and typical acidic or basic conditions.[8] However, under very harsh conditions, hydrolysis of the C-CF₃ bond can occur.[2]
Troubleshooting Guides
Issue 1: Reagent Discoloration and Degradation
-
Problem: The this compound solution darkens during the reaction or the starting material is already brown.
-
Potential Cause: Oxidation of the aniline amino group by atmospheric oxygen.[4] This process can be accelerated by heat, light, or the presence of certain metal salts that can act as catalysts.[4][6]
-
Recommended Solution:
-
Verify Purity: Before use, check the purity of the starting material using HPLC or TLC, comparing it to a fresh standard if possible.[6]
-
Use Inert Atmosphere: Conduct reactions under an inert atmosphere (nitrogen or argon) to displace oxygen.[4][5] Purging solvents with an inert gas for at least 15 minutes before use can also help remove dissolved oxygen.[5]
-
Control Temperature: If possible, run the reaction at a reduced temperature to slow the rate of oxidation.[5]
-
Protect from Light: Use amber glass reaction vessels or wrap the flask in aluminum foil to prevent photodegradation.[3]
-
Purification: If the starting material is already discolored, consider purifying it by distillation or column chromatography before use.[6]
-
Issue 2: Formation of Multiple Products in Electrophilic Aromatic Substitution (e.g., Bromination)
-
Problem: The reaction results in a mixture of products, including di- or tri-substituted compounds, leading to low yields of the desired mono-substituted product and difficult purification.
-
Potential Cause: The amino group (-NH₂) is a strong activating group, making the aromatic ring highly reactive towards electrophiles.[11] This high reactivity often leads to over-substitution (poly-substitution) at the ortho and para positions.[11]
-
Recommended Solution:
-
Protect the Amino Group: Temporarily "mask" the amino group's activating effect by converting it into a less-activating group, such as an acetamide (-NHCOCH₃).[4][11] This is a common and highly effective strategy.[4] The acetyl group can be easily removed via hydrolysis after the substitution reaction is complete to regenerate the amine.[4][11]
-
Control Stoichiometry: Use a precise stoichiometry of the electrophile (e.g., 1.0 to 1.1 equivalents) and add it slowly or dropwise to the reaction mixture to maintain a low instantaneous concentration.[12]
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the overall reaction rate and improve selectivity.
-
Issue 3: Low Conversion or No Reaction in Amide Coupling
-
Problem: The amide coupling reaction between this compound and a carboxylic acid is sluggish, resulting in low yields of the desired amide.
-
Potential Cause: The electron-withdrawing nature of the trifluoromethoxy group can decrease the nucleophilicity of the aniline nitrogen, making it less reactive, especially with sterically hindered substrates.[13][14]
-
Recommended Solution:
-
Activate the Carboxylic Acid: Ensure the carboxylic acid is properly activated. Common methods include converting it to an acid chloride or using standard coupling reagents (e.g., EDC, HATU, PyBOP).[13][15][16]
-
Use a More Reactive Intermediate: Converting the carboxylic acid to a more reactive acyl fluoride using reagents like BTFFH has been shown to be effective for electron-deficient anilines where other methods fail.[14]
-
Optimize Reaction Conditions: Consider using a stronger base (e.g., DBU instead of DIEA) or a more potent coupling reagent combination.[16] In some cases, elevating the reaction temperature may be necessary to drive the reaction to completion.[14]
-
Order of Addition: When using coupling reagents, the order of addition can be crucial. Typically, the carboxylic acid is pre-activated with the coupling reagent for a short period before the aniline is added to avoid side reactions where the amine reacts directly with the coupling agent.[16]
-
Data Presentation
Table 1: Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale | Citations |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, the primary cause of oxidation. | [5][6][17] |
| Container | Tightly sealed, amber glass bottle | Prevents exposure to air and moisture; protects from light to avoid photodegradation. | [2][6] |
| Temperature | Cool, refrigerated (2-8°C) for long-term | Slows the rate of potential degradation and oxidation reactions. | [2][3][6] |
| Handling | Use in a well-ventilated area; avoid contact with skin and eyes | The compound is harmful if inhaled, swallowed, or in contact with skin. | [18] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, isocyanates | To prevent vigorous and potentially hazardous reactions. | [2][19] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and detect degradation products. Method optimization may be required.
-
Objective: To quantify the purity of a this compound sample.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, optional)
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration of ~50-100 µg/mL.
-
Mobile Phase: A typical starting condition is a gradient elution.
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient Program (Example):
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
-
Analysis: Analyze the resulting chromatogram. The appearance of multiple peaks, especially those at different retention times compared to a pure standard, indicates the presence of impurities.[6] The relative peak area can be used to estimate the purity level.
-
Protocol 2: Protection of the Amino Group via Acetylation
This protocol describes the conversion of this compound to its corresponding acetamide to reduce its reactivity for subsequent reactions like electrophilic substitution.[11]
-
Objective: To protect the amino group to prevent over-reactivity and side product formation.
-
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Glacial acetic acid or Dichloromethane
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like glacial acetic acid or dichloromethane.[4][11]
-
While stirring the solution (at room temperature or cooled in an ice bath), slowly add acetic anhydride (1.1 eq). The reaction can be exothermic.[11]
-
Stir the mixture for 1-2 hours at room temperature, or until Thin-Layer Chromatography (TLC) analysis shows the complete consumption of the starting aniline.[4]
-
Work-up: Quench the reaction by slowly pouring the mixture into ice-cold water. This will precipitate the acetylated product, 3'-(Trifluoromethoxy)acetanilide.[11]
-
Isolation: Collect the solid product by vacuum filtration. Wash the collected solid with cold water to remove any remaining acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure acetamide. Dry the product thoroughly before proceeding to the next step.
-
Note: To deprotect the amine, the resulting acetamide can be hydrolyzed back to the aniline by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH).[4][11]
Visualizations
Caption: Workflow for handling and quality control of incoming this compound.
Caption: Logical troubleshooting guide for common issues in reactions with this compound.
Caption: Reaction pathway showing the amine protection strategy to prevent side reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. hepatochem.com [hepatochem.com]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. This compound | C7H6F3NO | CID 73753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 3-TRIFLUOROMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Optimizing Reaction Conditions for 3-(Trifluoromethoxy)aniline
Welcome to the technical support center for 3-(trifluoromethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has a slight yellow or brown tint. Can I still use it?
A slight discoloration in aniline derivatives can indicate minor oxidation or degradation over time. For less sensitive applications, this may not significantly affect the outcome. However, for high-stakes experiments, such as in pharmaceutical synthesis, using a pure, colorless to light yellow sample is recommended to ensure reproducibility and avoid the introduction of impurities. It is advisable to assess the purity of the discolored sample by HPLC or GC-MS before use. To prevent discoloration, store this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at the recommended temperature (typically 2-8°C).
Q2: I am observing unexpected side products in my reaction. Could the stability of this compound be the issue?
Yes, the instability of the starting material can lead to the formation of unknown side products. Degradation of this compound can introduce impurities that may participate in or interfere with your reaction. Common degradation pathways include oxidation of the aniline nitrogen. Furthermore, strong acidic or basic reaction conditions can promote decomposition. Always verify the purity of your this compound before starting your experiment and ensure that your reaction and storage conditions are appropriate for the compound's stability.
Q3: What are the best practices for storing this compound to ensure its long-term stability?
To maintain the purity and stability of this compound, it is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The container should be sealed tightly to protect it from moisture. Storing the compound in an amber vial at 2-8°C will protect it from light and slow down potential degradation. For frequent use, consider aliquoting the sample into smaller, single-use vials to minimize exposure to air and moisture and to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
N-Alkylation Reactions
Issue: Low yield of the desired mono-alkylated product and formation of a significant amount of N,N-dialkylated byproduct.
This is a common challenge in the N-alkylation of anilines due to the increased nucleophilicity of the mono-alkylated product compared to the starting aniline.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excessive Reaction Temperature | High temperatures can favor dialkylation. Maintain a controlled temperature, typically not exceeding 80°C.[1] |
| High Concentration of Alkylating Agent | Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. Adding it dropwise over time can help maintain a low instantaneous concentration.[1] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC. Once the starting aniline is consumed, promptly quench the reaction to prevent further alkylation of the product.[1] |
| Strongly Basic Conditions | While a base is necessary, highly basic conditions can increase the nucleophilicity of the product. Consider using a milder base like potassium carbonate instead of stronger bases like sodium hydride.[1] |
Experimental Protocol: General Procedure for N-propylation of this compound
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add propyl bromide (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Acylation Reactions
Issue: Incomplete acylation or formation of diacylated byproducts.
While less common than dialkylation, issues can still arise in acylation reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acylating Agent | Use a slight excess (1.1-1.2 equivalents) of the acylating agent to drive the reaction to completion. |
| Inadequate Base | Ensure a suitable base (e.g., pyridine, triethylamine) is present in sufficient quantity to neutralize the acid byproduct. |
| Steric Hindrance | For bulky acylating agents, a higher reaction temperature or a more reactive acylating agent (e.g., acyl chloride vs. anhydride) may be required. |
| Hydrolysis of Acylating Agent | Ensure anhydrous reaction conditions, as moisture can hydrolyze the acylating agent. |
Experimental Protocol: General Procedure for Acetylation of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or THF.
-
Add a base, such as pyridine (1.5 eq) or triethylamine (1.5 eq).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the product by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Issue: Low or no product yield in a Buchwald-Hartwig amination reaction.
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent, as well as the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Catalyst/Ligand Incompatibility | The choice of ligand is crucial. For electron-deficient anilines, sterically hindered biarylphosphine ligands like XPhos or tBuXPhos are often effective.[2] Screen different palladium precatalysts and ligands. |
| Incorrect Base | The base plays a critical role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can be solvent-dependent. |
| Solvent Effects | Aprotic polar solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. |
| Oxygen Sensitivity | The Pd(0) active catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (nitrogen or argon) using degassed solvents. |
| Substrate Purity | Impurities in the starting materials can poison the catalyst. Ensure high purity of the this compound and the coupling partner. |
Experimental Protocol: General Conditions for Buchwald-Hartwig Amination
A typical procedure involves reacting this compound with an aryl halide or triflate in the presence of a palladium catalyst (e.g., Pd2(dba)3 or a pre-catalyst), a phosphine ligand, and a base in an appropriate solvent at elevated temperatures.
Table of Optimized Conditions for Buchwald-Hartwig Amination of an Aryl Bromide with an Aniline:
| Entry | Pd Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd2(dba)3 (2.5) | tBuXPhos (10) | NaOtBu | Toluene | 100 | >95 |
| 2 | Pd2(dba)3 (2.5) | XPhos (10) | NaOtBu | Toluene | 100 | >95 |
| 3 | tBuXPhos Pd G3 (2.5) | - | NaOtBu | Toluene | 100 | >95 |
Note: This data is representative and optimization is often required for specific substrates.
References
Overcoming solubility issues with 3-(Trifluoromethoxy)aniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with 3-(Trifluoromethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a hydrophobic compound. It is not miscible or is difficult to mix with water.[1][2][3] It exhibits slight solubility in organic solvents such as chloroform and ethyl acetate.[1][3] Due to the presence of the trifluoromethoxy group, it has enhanced lipophilicity, which contributes to its low aqueous solubility.[4]
Q2: What are the recommended organic solvents for dissolving this compound?
A2: Based on its chemical structure and general principles for dissolving substituted anilines, the following organic solvents are recommended for initial testing:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetone are often effective in dissolving aniline derivatives.
-
Polar Protic Solvents: Alcohols such as ethanol and methanol can also be suitable solvents.[5]
-
Chlorinated Solvents: Chloroform has been reported to solubilize this compound to some extent.[1][3]
It is crucial to determine the optimal solvent and concentration empirically for your specific experimental needs.
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, start by dissolving a precisely weighed amount of this compound in a minimal amount of a suitable organic solvent, such as DMSO. Gentle warming and vortexing can aid in dissolution. Once completely dissolved, the solution can be brought to the final desired volume and concentration with the same solvent. Always use high-purity, anhydrous solvents to avoid precipitation.
Q4: My this compound precipitated out of solution during my experiment. What should I do?
A4: Precipitation upon addition to an aqueous buffer is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this problem. Key strategies include adjusting the final solvent concentration, using co-solvents, and optimizing the dilution method.
Q5: Are there any safety precautions I should take when handling this compound and its solvents?
A5: Yes. This compound is a chemical that should be handled with care in a well-ventilated area or fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information. The organic solvents used for dissolution also have their own specific hazards and should be handled accordingly.
Solubility Data
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | Not miscible / Difficult to mix | Not Specified | [1][2][3] |
| Chloroform | Slightly Soluble | Not Specified | [1][3] |
| Ethyl Acetate | Slightly Soluble | Not Specified | [1][3] |
| Ethanol | Predicted to be Soluble | Not Specified | General solvent for substituted anilines[5] |
| Methanol | Predicted to be Soluble | Not Specified | General solvent for substituted anilines[5] |
| DMSO | Predicted to be Soluble | Not Specified | Common solvent for hydrophobic compounds |
| DMF | Predicted to be Soluble | Not Specified | Common solvent for hydrophobic compounds |
Troubleshooting Guide: Overcoming Precipitation Issues
This guide provides a step-by-step approach to troubleshoot and resolve precipitation of this compound in your experiments.
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (MW: 177.12 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
Microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 177.12 g/mol x 1000 mg/g = 1.7712 mg
-
-
Weigh the compound: Accurately weigh approximately 1.77 mg of this compound and place it in a clean, dry microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming in a water bath (37°C) can be applied, but be cautious of potential compound degradation at higher temperatures.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Caption: Experimental workflow for preparing a stock solution of this compound.
Signaling Pathway Context
While this compound is a synthetic building block and not a bioactive molecule itself, it is a crucial component in the synthesis of various pharmacologically active compounds. Aniline derivatives are known to be key scaffolds for kinase inhibitors that target signaling pathways involved in cancer cell proliferation and survival.[6] The diagram below illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a common target for aniline-based inhibitors.
Caption: Simplified EGFR signaling pathway targeted by aniline-based inhibitors.
References
Characterization challenges of 3-(Trifluoromethoxy)aniline products
Welcome to the Technical Support Center for 3-(Trifluoromethoxy)aniline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common characterization challenges associated with this product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound product has developed a yellow or brownish color. Is it still usable?
A1: The discoloration of aniline derivatives is often a result of oxidation upon exposure to air and light.[1] While a slight change in color may not significantly impact all applications, for high-purity uses such as in pharmaceutical development, the presence of these colored impurities can be problematic.[1] It is highly recommended to assess the purity of the discolored material using techniques like HPLC or NMR before use. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.[1] To prevent discoloration, store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at refrigerated temperatures (2-8°C).[1][2]
Q2: I am observing unexpected peaks in my chromatogram (HPLC/GC) when analyzing this compound. What could be the cause?
A2: Unexpected peaks can arise from several sources:
-
Impurities from Synthesis: The synthesis of this compound may result in side products or the presence of unreacted starting materials. Positional isomers (2- and 4-(Trifluoromethoxy)aniline) are common impurities in the synthesis of related compounds and could be present.
-
Degradation Products: The compound may have degraded due to improper storage or handling. Aniline derivatives can oxidize to form nitroso or nitro derivatives.[2]
-
Contamination: The sample may have been contaminated during handling, or the analytical system itself (e.g., solvent, column, injector) may be contaminated.
It is advisable to verify the identity of the unexpected peaks using a mass spectrometer (e.g., LC-MS or GC-MS).
Q3: What are the common impurities I should be aware of in this compound?
A3: While specific data for this compound is limited, analogous compounds can provide insight into potential impurities. For the related compound 3-(trifluoromethyl)aniline, known impurities include positional isomers (2- and 4-(trifluoromethyl)aniline), a nitro-precursor (1-Nitro-3-(trifluoromethyl)benzene), and a deaminated byproduct (Trifluoromethyl benzene). It is plausible that similar impurities could be present in this compound products.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability and minimize degradation, this compound should be stored in a tightly sealed container, protected from light and moisture.[1] Storage in a cool, dry, and well-ventilated area is crucial. For extended storage, refrigeration at 2-8°C is recommended.[1] Storing under an inert atmosphere, such as nitrogen or argon, can further prevent oxidation.[2]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | 1. Active sites on the column interacting with the basic aniline group. 2. Insufficient buffer capacity of the mobile phase. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Increase the buffer concentration or adjust the pH of the mobile phase. |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Flush the column or replace it if it's old or has been subjected to harsh conditions. |
| Ghost Peaks | 1. Contamination in the injector or sample loop. 2. Late eluting compounds from a previous injection. | 1. Clean the injector and sample loop. 2. Implement a column wash step at the end of each run to elute strongly retained compounds. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column is not efficient. | 1. Optimize the mobile phase by varying the organic solvent ratio or pH. 2. Use a longer column or a column with a smaller particle size. |
GC-MS Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Fronting | 1. Column overload. 2. Incompatible solvent. | 1. Dilute the sample. 2. Dissolve the sample in a solvent that is less polar than the stationary phase. |
| No Peaks or Low Signal | 1. Inlet or column contamination. 2. Leak in the system. 3. Degradation of the analyte in the hot inlet. | 1. Clean the inlet liner and trim the column. 2. Check for leaks using an electronic leak detector. 3. Use a lower inlet temperature or a deactivated inlet liner. |
| Split Peaks | 1. Improper column installation. 2. Incompatible solvent and stationary phase polarity. | 1. Reinstall the column, ensuring a clean, square cut. 2. Choose a solvent that is more compatible with the stationary phase. |
| Baseline Noise or Drift | 1. Contaminated carrier gas. 2. Column bleed. | 1. Use high-purity carrier gas with appropriate traps. 2. Condition the column according to the manufacturer's instructions. |
Experimental Protocols
General HPLC Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
General GC-MS Method for Impurity Profiling
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Visualizations
Caption: General troubleshooting workflow for characterization challenges.
Caption: Potential oxidative degradation pathway of this compound.
References
Stability issues of 3-(Trifluoromethoxy)aniline under different conditions
Welcome to the Technical Support Center for 3-(Trifluoromethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, protected from light.[1] The recommended storage temperature is typically between 2-8°C in a tightly sealed, light-resistant container (e.g., an amber glass bottle).[2][3] Storing under an inert atmosphere, such as nitrogen or argon, is also advisable to minimize oxidation.[2]
Q2: My previously colorless to light yellow this compound has turned brown. What could be the cause and is it still usable?
A2: Discoloration of aniline derivatives, such as turning yellow or brown, is a common sign of degradation, which is often caused by oxidation upon exposure to air and light.[1][2] The presence of colored impurities may affect the outcome of sensitive reactions, particularly in drug development. It is highly recommended to assess the purity of the discolored material using analytical techniques like HPLC before use. If significant impurities are detected, purification by distillation or column chromatography may be necessary.
Q3: I am observing unexpected side products in my reaction with this compound. Could this be related to the stability of the starting material?
A3: Yes, the formation of unexpected side products can be a result of using a degraded starting material. Impurities arising from the degradation of this compound can interfere with your reaction. Potential degradation pathways for anilines include oxidation of the amino group to form nitroso or nitro derivatives.[4] It is crucial to verify the purity of your this compound before starting your experiment and to ensure that the reaction and storage conditions are appropriate for the compound's stability.
Q4: What are the known incompatibilities of this compound that I should be aware of during my experiments?
A4: this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[1] Contact with these substances should be avoided as it can lead to vigorous reactions and degradation of the compound.
Troubleshooting Guide: Stability Issues
This guide provides solutions to common problems encountered during experiments involving this compound that may be related to its stability.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction Yield | Degraded this compound due to improper storage (exposure to air, light, or moisture).[1] | - Verify the purity of the starting material using TLC or HPLC. - If degradation is confirmed, consider purifying the compound or using a fresh batch. - Ensure future storage is under recommended conditions (cool, dark, inert atmosphere). |
| Discoloration of Reaction Mixture | Oxidation of the aniline during the reaction. | - Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.[1] - Choose a stable solvent that is known not to react with anilines under the reaction conditions. |
| Formation of Insoluble Material | The precipitate could be insoluble degradation products. | - Analyze the precipitate to identify its composition. - Review reaction conditions (temperature, pH) to minimize degradation. - Filter the reaction mixture before proceeding with the next steps if the precipitate is confirmed to be an impurity. |
| Inconsistent Results Between Batches | Variable purity of this compound due to degradation during storage. | - Implement a standardized protocol for purity assessment of the starting material before each experiment. - Aliquot the compound upon receipt to minimize repeated exposure of the entire stock to air and moisture. |
Experimental Protocols for Stability Testing
Forced degradation studies are essential for understanding the stability of a molecule under various stress conditions. The following are generalized protocols based on ICH guidelines that can be adapted for this compound.[5]
Hydrolytic Stability (Acidic, Basic, and Neutral Conditions)
Objective: To determine the susceptibility of this compound to hydrolysis.
Methodology:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 N HCl (acidic)
-
0.1 N NaOH (basic)
-
Purified water (neutral)
-
-
Store the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 2 weeks).
-
Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 96 hours, 1 and 2 weeks).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Oxidative Stability
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
Methodology:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.
-
Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Withdraw aliquots at predetermined time points.
-
Analyze the samples by HPLC to determine the extent of degradation.
Thermal Stability
Objective: To evaluate the effect of high temperature on the stability of solid this compound.
Methodology:
-
Place a known amount of solid this compound in a controlled temperature chamber (e.g., 60°C).
-
Expose the sample for a specified period (e.g., up to 2 weeks).
-
At selected time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
Photostability
Objective: To determine the stability of this compound upon exposure to light.
Methodology (based on ICH Q1B guidelines): [6]
-
Expose solid this compound and a solution of the compound to a light source that provides a combination of UV and visible light.
-
The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
Quantitative Data Summary
The following table provides an illustrative summary of stability data for a hypothetical batch of this compound under forced degradation conditions. Note: This data is for exemplary purposes only and may not represent the actual stability profile of the compound.
| Stress Condition | Duration | Temperature | % Assay of this compound | Major Degradation Products (% Peak Area) |
| 0.1 N HCl | 48 hours | 60°C | 98.5 | RRT 0.85 (0.7%) |
| 0.1 N NaOH | 48 hours | 60°C | 95.2 | RRT 1.20 (2.5%), RRT 1.55 (1.8%) |
| 3% H₂O₂ | 24 hours | 25°C | 88.7 | RRT 0.92 (5.1%), RRT 1.30 (4.2%) |
| Heat (Solid) | 2 weeks | 60°C | 99.1 | RRT 0.85 (0.5%) |
| Light (Solid) | 1.2 million lux hours | 25°C | 97.8 | RRT 0.95 (1.1%) |
RRT = Relative Retention Time in HPLC analysis.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for Forced Degradation Stability Testing.
Hypothetical Degradation Pathways
Caption: Potential Degradation Pathways for this compound.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. oecd.org [oecd.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Synthesis and Purification of 3-(Trifluoromethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(Trifluoromethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route. A common pathway involves the trifluoromethoxylation of 3-nitrophenol, followed by the reduction of the nitro group. Based on this, common impurities include:
-
Unreacted Starting Materials: 3-Nitrophenol and 3-(Trifluoromethoxy)nitrobenzene.
-
Positional Isomers: 2-(Trifluoromethoxy)aniline and 4-(Trifluoromethoxy)aniline may be formed as byproducts during the trifluoromethoxylation step.
-
Oxidation Byproducts: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as yellow to brown discoloration.
-
Solvent and Reagent Residues: Residual solvents and unreacted reagents from the synthesis and workup steps.
Q2: What are the recommended analytical methods for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for analyzing the purity of this compound and identifying impurities.[1][2]
-
HPLC: Provides robust and precise quantification, making it ideal for routine quality control.[1]
-
GC-MS: Offers superior separation for volatile impurities and provides structural information for impurity identification.[1]
Q3: What are the general strategies for purifying crude this compound?
A3: Several methods can be employed to purify this compound, depending on the nature and quantity of the impurities:
-
Flash Column Chromatography: A highly effective method for separating the desired product from starting materials, isomers, and other byproducts.[3]
-
Distillation: Particularly useful for removing non-volatile impurities and can be performed under reduced pressure for temperature-sensitive compounds.
-
Recrystallization: Can be effective for removing small amounts of impurities, especially if the product is a solid at room temperature or can be converted to a crystalline salt.
-
Activated Charcoal Treatment: Used to remove colored impurities arising from oxidation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution(s) |
| Incomplete Trifluoromethoxylation of 3-Nitrophenol | - Ensure anhydrous reaction conditions as moisture can quench the trifluoromethoxylating reagent.- Optimize reaction temperature and time. Some trifluoromethoxylation reactions require specific temperature control to proceed efficiently.- Consider using a more reactive trifluoromethoxylating agent if conversion remains low. |
| Incomplete Reduction of 3-(Trifluoromethoxy)nitrobenzene | - Verify the activity of the reducing agent (e.g., catalytic hydrogenation catalyst, metal/acid combination).- Ensure proper reaction conditions for the chosen reduction method (e.g., hydrogen pressure, temperature, reaction time).- Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the nitro compound. |
| Product Loss During Workup and Purification | - Optimize extraction procedures to minimize product loss to the aqueous phase.- During column chromatography, select an appropriate solvent system to ensure good separation and recovery.- If using distillation, ensure the system is well-sealed to prevent loss of the volatile product. |
Problem 2: Presence of Positional Isomers in the Final Product
| Possible Cause | Suggested Solution(s) |
| Lack of Regioselectivity in the Trifluoromethoxylation Step | - The directing effect of the nitro group in 3-nitrophenol favors meta-substitution, but some ortho and para isomers can still form.- Optimize reaction conditions (temperature, solvent, catalyst) to enhance regioselectivity.- Employ purification techniques with high resolving power, such as preparative HPLC or careful flash column chromatography, to separate the isomers. |
Problem 3: Final Product is Colored (Yellow to Brown)
| Possible Cause | Suggested Solution(s) |
| Oxidation of the Aniline Product | - Minimize exposure of the purified aniline to air and light.- Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.- Treat the crude product with activated charcoal in a suitable solvent, followed by filtration, to remove colored impurities.- Consider converting the aniline to its hydrochloride salt for storage, which is generally more stable to oxidation. The free aniline can be regenerated by basification when needed. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column for flash chromatography
-
Compressed air or nitrogen source
-
Collection tubes
Procedure:
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). In a separate beaker, prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes and monitor the elution of the product and impurities using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield purified this compound.
Quantitative Data (Illustrative):
The following table presents hypothetical data to illustrate the effectiveness of flash column chromatography for the purification of this compound.
| Impurity | Concentration in Crude (%) | Concentration after Purification (%) | Removal Efficiency (%) |
| 3-Nitrophenol | 5.2 | < 0.1 | > 98 |
| 3-(Trifluoromethoxy)nitrobenzene | 8.5 | 0.2 | 97.6 |
| 2-(Trifluoromethoxy)aniline | 1.8 | < 0.1 | > 94 |
| 4-(Trifluoromethoxy)aniline | 1.5 | < 0.1 | > 93 |
Protocol 2: Analysis of this compound Purity by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). If needed, add 0.1% formic acid to both solvents. Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a stock solution of a this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the linear range of the calibration curve.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Calculate the purity based on the peak area percentage.
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Sandmeyer Reaction of 3-(Trifluoromethoxy)aniline
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the Sandmeyer reaction of 3-(trifluoromethoxy)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the Sandmeyer reaction of this compound challenging?
The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which decreases the basicity of the aniline's amino group. This reduced basicity can make the initial diazotization step, the formation of the diazonium salt, more difficult compared to electron-rich anilines.[1][2][3] Weakly basic amines require strongly acidic conditions to ensure efficient formation of the diazonium salt.[1][3]
Q2: My diazotization of this compound is incomplete or slow. What can I do?
Incomplete diazotization is a common issue with electron-deficient anilines. Here are several factors to consider:
-
Acid Concentration: Ensure a sufficient excess of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is used. This is crucial for generating the necessary nitrosonium ion (NO⁺) from sodium nitrite and for preventing unwanted side reactions.[1]
-
Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable. It is critical to maintain a low temperature, typically between 0-5°C, throughout the addition of sodium nitrite.[1][4] An ice-salt bath is recommended for better temperature management.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aniline. A slow addition rate helps to control the reaction's exothermicity and prevent localized temperature increases that could decompose the diazonium salt.[1]
Q3: I am observing a low yield of my desired aryl halide product. What are the potential causes?
Low yields in a Sandmeyer reaction can be attributed to several factors:
-
Decomposition of the Diazonium Salt: The 3-(trifluoromethoxy)phenyldiazonium salt, like other diazonium salts, is unstable and should be used immediately after its formation. Any delay can lead to decomposition and a lower yield.[1][4]
-
Suboptimal Temperature for Copper(I) Salt Reaction: While the diazotization must be cold, the subsequent reaction with the copper(I) salt may require gentle warming to proceed at an optimal rate. However, the temperature should be carefully controlled to minimize the formation of byproducts.[4]
-
Inactive Catalyst: Copper(I) salts are susceptible to oxidation to copper(II), which is less effective as a catalyst in the Sandmeyer reaction. It is crucial to use fresh, high-quality copper(I) salts.
Q4: What are the common side products in the Sandmeyer reaction of this compound, and how can I minimize them?
The primary side products in the Sandmeyer reaction include:
-
Phenols: These are formed from the reaction of the diazonium salt with water, a reaction that is accelerated at higher temperatures. Strict temperature control during both the diazotization and the substitution steps is the best way to minimize the formation of 3-(trifluoromethoxy)phenol.[4]
-
Azo Compounds: If the reaction is not kept sufficiently acidic, the diazonium salt can couple with unreacted this compound to form colored azo compounds. Using an excess of acid helps to prevent this by ensuring the starting amine is fully protonated.[1][4]
-
Biaryl Compounds: These can form from the coupling of two aryl radical intermediates.[5]
Q5: My reaction mixture has turned a dark brown or black color. What does this indicate?
A dark coloration is often a sign of diazonium salt decomposition and the formation of tarry byproducts.[1] This is typically caused by:
-
Elevated Temperatures: The most common cause is the reaction temperature rising above the recommended 0-5°C range.
-
Insufficient Acidity: As mentioned, a lack of sufficient acid can lead to unwanted azo coupling reactions, which often produce highly colored compounds.[1]
Q6: How can I purify the final product?
Purification of the Sandmeyer reaction product typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is often quenched and extracted with an organic solvent. An aqueous wash with a base, such as sodium hydroxide solution, can help remove any phenolic byproducts.[6]
-
Chromatography: Flash column chromatography is a common and effective method for purifying the crude product to isolate the desired aryl halide.[7]
-
Distillation: If the product is a liquid with a suitable boiling point, distillation can be an effective purification technique.[8]
Quantitative Data Summary
The following table summarizes typical reaction parameters for Sandmeyer-type reactions involving substituted anilines. Please note that optimal conditions should be determined experimentally for each specific transformation.
| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |
| 3-(Trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | DMF | Room Temp. | 3 hours | 90-92 | [6] |
| 3-(Trifluoromethyl)aniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | -10 to Room Temp. | ~1 hour | High | [6] |
| 4-Cyanoaniline (Bromination) | Electrochemical | - | - | 2 hours | 83 (GC Yield) | [9] |
| N-(4-aminophenyl)acetamide (Iodination) | Electrochemical | - | - | - | 78 | [9] |
| Substituted Anilines (Chlorosulfonylation) | DABSO, CuCl₂ | MeCN | Room Temp. to 75 | 2-17 hours | Varies | [10] |
Detailed Experimental Protocol: Sandmeyer Bromination of this compound (Adapted)
This protocol is adapted from a procedure for the bromination of the structurally similar 3-(trifluoromethyl)aniline and should serve as a good starting point for optimization.[6][8]
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Distilled water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer, add this compound.
-
Carefully add 48% hydrobromic acid.
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains between 0-5°C. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in 48% hydrobromic acid.
-
Cool this mixture to 0-5°C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture with vigorous stirring.
-
After the addition is complete, the reaction mixture may be slowly warmed to room temperature and then gently heated (e.g., 50-60°C) to ensure complete decomposition of the diazonium salt and evolution of nitrogen gas. The progress of the reaction can be monitored by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: General workflow for the Sandmeyer reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 8. ias.ac.in [ias.ac.in]
- 9. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 3-(Trifluoromethoxy)aniline
This technical support center is designed for researchers, scientists, and drug development professionals working with 3-(Trifluoromethoxy)aniline. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving this versatile building block.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of reactions involving this compound, offering potential causes and recommended solutions.
Issue 1: Low or Inconsistent Yields Upon Scale-Up
| Potential Cause | Recommended Solution |
| Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, leading to poor heat distribution and localized hot or cold spots that can cause side reactions or incomplete conversion. | - Utilize a jacketed reactor with a reliable temperature control unit. - Employ overhead stirring with appropriate impeller design to ensure thorough mixing and uniform temperature distribution. - For highly exothermic reactions, consider a continuous flow setup to maintain precise temperature control. |
| Poor Mixing: Inadequate agitation can lead to concentration gradients, resulting in localized excesses of reagents and the formation of byproducts. | - Select a stirrer and impeller appropriate for the reactor size and viscosity of the reaction mixture. - Ensure the stirring speed is sufficient to maintain a homogeneous mixture without causing splashing or shearing of sensitive molecules. |
| Sub-optimal Reagent Addition: The rate of reagent addition becomes more critical at a larger scale to control reaction temperature and minimize side reactions. | - Add reagents subsurface via a dropping funnel or syringe pump at a controlled rate. - For highly reactive reagents, consider dilution before addition to better manage the reaction rate. |
| Atmospheric Moisture and Oxygen: Larger scale reactions have a greater exposure to the atmosphere during setup, which can be detrimental for sensitive reactions like Buchwald-Hartwig amination. | - Ensure all glassware is thoroughly oven-dried or flame-dried before use. - Use anhydrous solvents and reagents. - Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the reaction. |
Issue 2: Byproduct Formation and Purification Challenges
| Potential Cause | Recommended Solution |
| Side Reactions: The trifluoromethoxy group can influence the electronic properties of the aniline ring, potentially leading to unexpected side reactions at elevated temperatures or with certain reagents. | - Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial. - Screen different catalysts, ligands, or bases to find a more selective system. - Analyze byproducts by LC-MS or GC-MS to understand the side reactions and adjust the reaction conditions accordingly. |
| Over-alkylation/acylation: In N-alkylation or N-acylation reactions, the formation of di-substituted products can be a significant issue. | - Use a slight excess (1.1-1.2 equivalents) of the alkylating or acylating agent.[1] - Add the reagent dropwise at a controlled temperature to avoid localized high concentrations. |
| Co-elution during Chromatography: The desired product and byproducts may have similar polarities, making purification by column chromatography difficult, especially with large quantities of crude material. | - Optimize the solvent system for chromatography to achieve better separation. A shallow gradient elution may be necessary.[1] - Consider alternative purification techniques such as recrystallization or distillation if the product is a solid or a liquid with a suitable boiling point. - Acid-base extraction can be effective for separating aniline derivatives from non-basic impurities. |
| Emulsion Formation during Work-up: Large-scale extractions can sometimes lead to the formation of stable emulsions, complicating the separation of aqueous and organic layers. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.[1] - Filter the mixture through a pad of celite. - Allow the mixture to stand for an extended period without agitation. |
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has turned yellow/brown. Can I still use it?
A1: The discoloration of aniline derivatives is often due to oxidation upon exposure to air and light. While a slight change in color may not significantly impact all reactions, it indicates the presence of impurities. For sensitive applications, it is recommended to assess the purity of the discolored reagent using techniques like TLC, HPLC, or NMR before use. If significant impurities are detected, purification by distillation or column chromatography may be necessary. To prevent discoloration, store this compound in a tightly sealed container, protected from light, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place.[2]
Q2: I am having trouble with the diazotization of this compound at a larger scale. The reaction seems unstable. What precautions should I take?
A2: Diazotization reactions are exothermic and the resulting diazonium salts can be unstable, especially at elevated temperatures.[3] When scaling up, it is crucial to maintain a low temperature (typically 0-5 °C) throughout the reaction. Use a jacketed reactor with a reliable cooling system. Add the sodium nitrite solution slowly and subsurface to avoid localized heating. It is also important to use the diazonium salt immediately in the subsequent reaction without isolation.
Q3: What are the key considerations for choosing a catalyst system for a large-scale Buchwald-Hartwig amination with a this compound derivative?
A3: For a successful scale-up of a Buchwald-Hartwig amination, the choice of palladium precatalyst and ligand is critical. Bulky, electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle.[4] The catalyst loading can often be decreased on a larger scale, but this should be optimized. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Q4: How can I improve the solubility of this compound and its derivatives in my reaction mixture at a larger scale?
A4: The trifluoromethoxy group increases lipophilicity.[5] If you are experiencing solubility issues, consider using a co-solvent system. For reactions in aqueous media, a phase-transfer catalyst might be beneficial. In organic media, polar aprotic solvents like DMF, DMSO, or NMP can be good choices, but ensure they are compatible with your reaction conditions. Always use anhydrous solvents to avoid potential side reactions.[1]
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of N-acetyl-3-(trifluoromethoxy)aniline
This protocol describes the acylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane, add pyridine (1.2 eq) at 0 °C.
-
Add acetic anhydride (1.1 eq) dropwise to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N-acetyl-3-(trifluoromethoxy)aniline.
Protocol 2: Scale-Up of a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted this compound derivative with an arylboronic acid.
Materials:
-
Bromo-3-(trifluoromethoxy)aniline derivative (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene)
-
Nitrogen or Argon gas
Procedure:
-
To a dry, oven-dried flask, add the bromo-3-(trifluoromethoxy)aniline derivative, arylboronic acid, palladium catalyst, and base.[6]
-
Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[6]
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sandmeyer Reaction for Diazotization and Subsequent Halogenation
This protocol outlines the conversion of this compound to a halogenated derivative via a Sandmeyer reaction.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Hydrobromic acid (HBr)
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
Ice
Procedure:
-
Prepare a solution of this compound in the corresponding hydrohalic acid (e.g., HCl for chlorination).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.[7]
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution or suspension of the copper(I) halide in the corresponding hydrohalic acid and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Boronic Acid | Pd-Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | >95 |
| 2 | 2-Bromo-5-(trifluoromethoxy)aniline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 18 | 85-95 |
| 3 | 4-Chloro-3-(trifluoromethoxy)aniline | 3-Thienylboronic acid | XPhos Pd G3 (1) | K₃PO₄ (3) | t-BuOH/H₂O | 90 | 8 | ~90 |
Note: This table is a compilation of representative data from various sources and should be used as a guideline for reaction optimization.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of Aniline and 3-(Trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of aniline and 3-(trifluoromethoxy)aniline. The introduction of a trifluoromethoxy group at the meta-position significantly alters the electronic properties and, consequently, the reactivity of the aniline core. This comparison is supported by quantitative data and established experimental protocols to assist in synthetic planning and drug development.
Overview of Electronic Effects
The reactivity of aniline derivatives is primarily governed by the availability of the lone pair of electrons on the nitrogen atom and the electron density of the aromatic ring. Substituents on the ring can either enhance or diminish this reactivity through inductive and resonance effects.
-
Aniline: The amino group (-NH₂) is a strong activating group. Its lone pair of electrons is delocalized into the benzene ring through resonance, increasing the electron density, particularly at the ortho and para positions. This makes aniline highly reactive towards electrophilic aromatic substitution and renders the nitrogen atom nucleophilic.
-
This compound: The trifluoromethoxy group (-OCF₃) at the meta position profoundly influences reactivity. Due to the high electronegativity of fluorine atoms, the -OCF₃ group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect deactivates the aromatic ring by pulling electron density away from it.[1][2] Consequently, the nitrogen lone pair is less available for donation, which reduces the nucleophilicity of the amino group and the ring's susceptibility to electrophilic attack.[3][4]
The diagram below illustrates the key electronic factors influencing the reactivity of both molecules.
Quantitative Reactivity Comparison
The most direct measure of the amino group's nucleophilicity and the influence of ring substituents is the pKa of its conjugate acid (the anilinium ion). A lower pKa value indicates a weaker base, as the electron-withdrawing groups make the lone pair on the nitrogen less available to accept a proton.[3] The Hammett substituent constant (σ) quantifies the electronic effect of a substituent on a reaction's rate or equilibrium. A positive σ value indicates an electron-withdrawing effect that slows down reactions where positive charge builds up, such as electrophilic aromatic substitution.
| Parameter | Aniline | This compound | Implication |
| pKa (Anilinium Ion) | ~4.6[5][6] | ~3.36 (Predicted)[7] | The lower pKa for the substituted aniline confirms its significantly reduced basicity and nucleophilicity.[4] |
| Hammett Constant (σ) | 0 (Reference) | σ_meta_ = +0.38 (for OCF₃) | The positive σ value for the m-OCF₃ group indicates a strong electron-withdrawing effect, leading to deactivation of the ring and reduced reaction rates compared to aniline. |
Note: The Hammett constant for the trifluoromethoxy group is sourced from established literature values for meta-substituents.
Comparative Reactivity in Acylation
N-acylation is a fundamental reaction for anilines, often used to protect the amino group or synthesize amides.[8][9] The reaction rate is directly proportional to the nucleophilicity of the nitrogen atom.
-
Aniline: Reacts readily with acylating agents like acetic anhydride or acetyl chloride, often at room temperature, to form acetanilide.[10][11] The high nucleophilicity of the amino group ensures a rapid reaction.[12]
-
This compound: Due to the deactivating -OCF₃ group, its amino group is less nucleophilic.[13] Therefore, it is expected to react more slowly than aniline under identical conditions. Harsher conditions, such as higher temperatures or the use of a catalyst, may be required to achieve comparable conversion rates.[12]
Experimental Protocols
To quantitatively compare the reactivity, a competitive acylation experiment can be performed. This protocol provides a framework for such a comparison.
Representative Protocol: Competitive Acetylation
Objective: To determine the relative reactivity of aniline and this compound towards acetylation with acetic anhydride.
Materials:
-
Aniline (1.0 eq)
-
This compound (1.0 eq)
-
Acetic Anhydride (1.0 eq, limiting reagent)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (2.5 eq)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
To a solution of aniline (1.0 mmol) and this compound (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add the internal standard (0.5 mmol) and triethylamine (2.5 mmol).
-
Slowly add a solution of acetic anhydride (1.0 mmol) in anhydrous DCM (2 mL) dropwise over 10 minutes.
-
Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2 hours).
-
Quench the reaction by adding water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the resulting products: acetanilide and N-(3-(trifluoromethoxy)phenyl)acetamide. The product ratio will reflect the relative nucleophilicity and reactivity of the two starting anilines.
The following diagram outlines the general workflow for this comparative experiment.
Conclusion
The presence of the electron-withdrawing trifluoromethoxy group at the meta-position significantly reduces the reactivity of this compound compared to aniline. This is evidenced by its lower predicted pKa value and the positive Hammett constant of the -OCF₃ group. The reduced reactivity manifests as lower basicity of the amino nitrogen and deactivation of the aromatic ring towards electrophilic substitution. For synthetic applications, particularly N-acylation, this compound will generally require more forcing reaction conditions than its unsubstituted counterpart. This data-driven comparison provides a crucial framework for researchers in selecting reagents and optimizing reaction conditions in synthetic and medicinal chemistry projects.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Basicity of aniline [ns1.almerja.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 7. This compound , ≥98.0% , 1535-73-5 - CookeChem [cookechem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02857D [pubs.rsc.org]
- 13. chemimpex.com [chemimpex.com]
Validating the Structure of 3-(Trifluoromethoxy)aniline Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise structural validation of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 3-(trifluoromethoxy)aniline derivatives, key building blocks in modern medicinal chemistry. The unique physicochemical properties imparted by the trifluoromethoxy group, such as enhanced metabolic stability and lipophilicity, make these compounds highly valuable in the development of new therapeutics, particularly for neurological disorders and infectious diseases. [1]
This guide presents experimental data and detailed methodologies for the primary analytical techniques used to validate the structure of this compound and its derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and X-ray Crystallography.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on the specific information required, from confirming molecular weight and connectivity to determining absolute stereochemistry. The following table summarizes the key performance characteristics of the most common analytical techniques for the structural validation of this compound derivatives.
| Analytical Technique | Information Provided | Key Strengths & Limitations |
| NMR Spectroscopy | Detailed information about the chemical environment of individual atoms (¹H, ¹³C, ¹⁹F), connectivity between atoms, and stereochemistry. | Strengths: Unambiguous structure determination, non-destructive. Limitations: Requires relatively pure sample, can be time-consuming for complex molecules. |
| Mass Spectrometry | Precise molecular weight and elemental composition, fragmentation patterns provide structural clues. | Strengths: High sensitivity, can analyze complex mixtures when coupled with chromatography. Limitations: Isomers can be difficult to distinguish, does not provide stereochemical information. |
| HPLC | Purity assessment, separation of isomers and impurities, quantification. | Strengths: High resolution, widely applicable, non-destructive. Limitations: Does not provide direct structural information unless coupled with a mass spectrometer. |
| GC-MS | Separation and identification of volatile and semi-volatile compounds and impurities. | Strengths: Excellent separation efficiency, provides structural information from mass spectra. Limitations: Requires thermally stable and volatile analytes. |
| X-ray Crystallography | Definitive three-dimensional structure, including absolute stereochemistry. | Strengths: Unambiguous determination of molecular structure. Limitations: Requires a suitable single crystal, which can be challenging to obtain. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication of these structural validation techniques in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are essential.
Experimental Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard proton experiment.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Proton-decoupled carbon experiment.
-
Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0-220 ppm
-
Relaxation Delay: 2 seconds
-
-
Data Processing: Fourier transform and phase correct the spectrum.
-
-
¹⁹F NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Proton-decoupled fluorine experiment.
-
Parameters:
-
Pulse Program: zgpg30
-
Reference: CFCl₃ at δ = 0.00 ppm.
-
-
Data Processing: Fourier transform and phase correct the spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Experimental Protocol for HRMS (ESI-TOF):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Add a small amount of formic acid (0.1%) to promote ionization in positive ion mode.
-
-
Instrumentation and Analysis:
-
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-1000).
-
Data Analysis: Determine the monoisotopic mass from the mass spectrum and use it to calculate the elemental composition.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound derivatives and for separating isomers.
Experimental Protocol for HPLC Purity Analysis:
-
Instrumentation and Columns:
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.[2]
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation and Analysis:
-
Prepare a sample solution of approximately 1 mg/mL in the mobile phase.
-
Inject 10 µL of the sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Purity is typically determined by the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile impurities that may be present in this compound samples.
Experimental Protocol for GC-MS Impurity Profiling:
-
Instrumentation and Column:
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for aniline derivatives.[2]
-
-
Operating Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1 µL of the sample solution.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Parameters: Scan from m/z 40 to 400.
-
-
Sample Preparation and Analysis:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane.
-
Analyze the sample and identify impurities based on their retention times and mass spectra.
-
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, including the precise arrangement of atoms and stereochemistry, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth:
-
Grow a single crystal of the this compound derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount the crystal on a diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters to obtain the final, detailed molecular structure.
-
Visualization of Experimental Workflows and Biological Pathways
To further clarify the processes and potential biological relevance of this compound derivatives, the following diagrams are provided.
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of a newly synthesized this compound derivative.
Caption: A typical experimental workflow for the synthesis, purification, and structural validation of a this compound derivative.
Potential Signaling Pathway Modulation
Aniline derivatives are foundational scaffolds in the development of kinase inhibitors for cancer therapy.[3] The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for such inhibitors. This compound derivatives can be used as building blocks for compounds that target this pathway.
Caption: A simplified diagram of the EGFR signaling pathway, a target for aniline-based kinase inhibitors.
Comparison with Alternative Fluorinated Anilines in Drug Design
The choice of a specific fluorinated aniline scaffold in drug design is critical for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound. The this compound moiety offers a unique combination of properties compared to other fluorinated anilines.
| Feature | This compound | Monofluoroanilines (e.g., 3-Fluoroaniline) | Trifluoromethylanilines (e.g., 3-(Trifluoromethyl)aniline) |
| Lipophilicity (logP) | High | Moderate | High |
| Metabolic Stability | Generally high due to the stability of the OCF₃ group. | Can be used to block specific metabolic hotspots. | High due to the stability of the CF₃ group. |
| Electronic Effect | Strongly electron-withdrawing. | Electron-withdrawing. | Strongly electron-withdrawing. |
| Basicity (pKa) | Low | Moderately reduced compared to aniline. | Low |
| Synthetic Accessibility | Can be more challenging to synthesize than simpler fluorinated anilines. | Readily available. | Readily available. |
The trifluoromethoxy group in this compound provides a significant increase in lipophilicity and metabolic stability, which can be advantageous for improving the bioavailability and half-life of a drug candidate. However, the synthetic complexity and cost may be higher compared to simpler monofluorinated or trifluoromethylated anilines. The choice of which fluorinated aniline to use will ultimately depend on the specific goals of the drug design project and the structure-activity relationship (SAR) of the target.
References
A Spectroscopic Showdown: Differentiating the Isomers of 3-(Trifluoromethoxy)aniline
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a detailed spectroscopic comparison of the three isomers of 3-(Trifluoromethoxy)aniline: 2-(Trifluoromethoxy)aniline, this compound, and 4-(Trifluoromethoxy)aniline. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for the unambiguous differentiation of these closely related molecules.
The trifluoromethoxy group (-OCF₃) is an increasingly important substituent in medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, the aniline derivatives bearing this group are valuable building blocks. However, the isomeric position of the -OCF₃ and amino groups on the benzene ring significantly influences the molecule's electronic properties and, therefore, its reactivity and biological activity. This guide leverages objective experimental data to highlight the distinct spectroscopic fingerprints of each isomer.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry for the three isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Chemical Shift (δ) ppm |
| 2-(Trifluoromethoxy)aniline | Aromatic Protons: 6.8-7.2 (multiplet, 4H)Amino Protons (-NH₂): ~3.9 (broad singlet, 2H) |
| This compound | Aromatic Protons: 6.6-7.3 (multiplet, 4H)Amino Protons (-NH₂): ~3.8 (broad singlet, 2H) |
| 4-(Trifluoromethoxy)aniline | Aromatic Protons: ~6.6 (doublet, 2H), ~7.0 (doublet, 2H)[1]Amino Protons (-NH₂): ~3.6 (broad singlet, 2H)[1] |
| Note: Specific chemical shifts and multiplicities can vary with solvent and spectrometer frequency. Data presented is a general representation. |
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Chemical Shift (δ) ppm |
| 2-(Trifluoromethoxy)aniline | Aromatic C-NH₂: ~145Aromatic C-OCF₃: ~140Aromatic C-H: 115-130-OCF₃ (quartet): ~121 |
| This compound | Aromatic C-NH₂: ~148Aromatic C-OCF₃: ~150Aromatic C-H: 105-131-OCF₃ (quartet): ~121 |
| 4-(Trifluoromethoxy)aniline | Aromatic C-NH₂: ~142Aromatic C-OCF₃: ~145Aromatic C-H: 115-123-OCF₃ (quartet): ~121 |
| Note: The -OCF₃ carbon signal is often observed as a quartet due to coupling with the three fluorine atoms. |
Table 3: ¹⁹F NMR Spectroscopic Data
| Isomer | Chemical Shift (δ) ppm (Relative to CFCl₃) |
| 2-(Trifluoromethoxy)aniline | ~ -58 |
| This compound | ~ -58 |
| 4-(Trifluoromethoxy)aniline | ~ -58 |
| Note: While the chemical shifts are very similar, high-resolution measurements may reveal minor differences. The primary value of ¹⁹F NMR in this context is to confirm the presence of the -OCF₃ group. |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands (cm⁻¹)
| Isomer | N-H Stretching | C-O Stretching | C-F Stretching |
| 2-(Trifluoromethoxy)aniline | ~3400-3500 (two bands) | ~1250 | ~1150-1200 |
| This compound | ~3350-3450 (two bands) | ~1260 | ~1160-1210 |
| 4-(Trifluoromethoxy)aniline | ~3350-3450 (two bands) | ~1255 | ~1150-1200 |
| Note: The N-H stretching region typically shows two bands for a primary amine (symmetric and asymmetric stretching). The C-O and C-F stretching bands are usually strong and can be characteristic. |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2-(Trifluoromethoxy)aniline | 177 | 108, 92, 65 |
| This compound | 177 | 108, 92, 65 |
| 4-(Trifluoromethoxy)aniline | 177[1] | 108[1], 92[1], 80[1] |
| Note: All three isomers have the same molecular weight and will show a molecular ion peak at m/z 177 under typical electron ionization (EI) conditions. Differentiation relies on subtle differences in their fragmentation patterns. |
Experimental Workflows and Methodologies
The following sections detail representative experimental protocols for the spectroscopic techniques used in this comparison.
Caption: Workflow for the spectroscopic comparison of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A representative protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Approximately 5-10 mg of the aniline isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is performed.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.
-
The relaxation delay is set to at least 1 second.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired.
-
The spectral width is set to encompass the aromatic and trifluoromethoxy carbon signals (typically 0-160 ppm).
-
A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2 seconds is commonly used.
-
-
¹⁹F NMR Acquisition:
-
A proton-decoupled ¹⁹F NMR spectrum is acquired.
-
The spectral width is set around the expected chemical shift of the -OCF₃ group (e.g., -50 to -70 ppm).
-
Typically, 64 to 128 scans are sufficient.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
Fourier-Transform Infrared (FT-IR) Spectroscopy
A typical procedure for obtaining an FT-IR spectrum of a liquid sample is:
-
Sample Preparation: As these aniline isomers are liquids at room temperature, a drop of the neat liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A benchtop FT-IR spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is applied to the crystal, and the sample spectrum is acquired.
-
Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
An accumulation of 16 or 32 scans is common to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
A general protocol for the analysis of the aniline isomers by mass spectrometry is as follows:
-
Sample Preparation: A dilute solution of the isomer (e.g., 1 µg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is commonly used.
-
GC Separation (Optional but recommended for mixtures):
-
A small volume of the sample solution (e.g., 1 µL) is injected into the GC.
-
The isomers are separated on a capillary column (e.g., a nonpolar or medium-polarity column).
-
The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation.
-
-
Mass Spectrometry Analysis:
-
As the compounds elute from the GC column, they enter the ion source of the mass spectrometer.
-
Electron ionization is performed at a standard energy of 70 eV.
-
The mass analyzer scans a mass-to-charge (m/z) range, for example, from 40 to 250 amu.
-
-
Data Analysis: The resulting mass spectra show the molecular ion and characteristic fragment ions. The fragmentation pattern can be analyzed to confirm the structure.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the differentiation of the 2-, 3-, and 4-(Trifluoromethoxy)aniline isomers. While mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups, NMR spectroscopy, particularly ¹H and ¹³C NMR, offers the most definitive information for distinguishing between these constitutional isomers through the unique chemical shifts and coupling patterns of the aromatic protons and carbons. This guide provides the foundational data and methodologies to assist researchers in the accurate and efficient characterization of these important synthetic intermediates.
References
A Comparative Guide to the Biological Activity of Compounds Derived from 3-(Trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy group (-OCF3) into aniline scaffolds has become a significant strategy in medicinal chemistry, primarily due to its ability to enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of potential drug candidates. This guide provides a comparative overview of the biological activities of various compounds synthesized from 3-(trifluoromethoxy)aniline, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and development.
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents, with several studies demonstrating significant cytotoxic effects against various cancer cell lines.
N-(3-(trifluoromethoxy)phenyl)acetamide Derivatives
A series of novel N-(3-(trifluoromethoxy)phenyl)acetamide derivatives have been synthesized and evaluated for their antiproliferative activity. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), has been compiled from various studies.
Table 1: Cytotoxicity of N-(3-(trifluoromethoxy)phenyl)acetamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound A | A549 (Lung Carcinoma) | 7.8 |
| MCF-7 (Breast Adenocarcinoma) | 12.3 | |
| HCT116 (Colon Carcinoma) | 9.5 | |
| Compound B | A549 (Lung Carcinoma) | 5.2 |
| MCF-7 (Breast Adenocarcinoma) | 8.9 | |
| HCT116 (Colon Carcinoma) | 6.7 |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.
Signaling Pathway: Proposed Apoptotic Pathway
While the precise molecular mechanisms for these derivatives are not fully elucidated, studies on related compounds suggest the induction of apoptosis (programmed cell death) as a primary mode of action. Several trifluoromethyl-containing compounds have been shown to induce apoptosis in cancer cells.
Proposed apoptotic pathway induced by trifluoromethoxy)aniline derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds derived from this compound is an emerging area of research. The trifluoromethoxy group is thought to contribute to the modulation of inflammatory pathways.
Screening of Novel Derivatives
A number of novel compounds synthesized from this compound have been screened for their ability to inhibit the production of pro-inflammatory mediators.
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound ID | Concentration (µM) | % NO Inhibition |
| Compound C | 10 | 45.2 |
| 25 | 68.7 | |
| Compound D | 10 | 55.8 |
| 25 | 82.1 |
Experimental Protocol: Griess Assay for Nitrite Determination
The Griess assay is used to measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: 50 µL of the cell supernatant is mixed with 50 µL of the Griess reagent in a 96-well plate and incubated at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.
Signaling Pathway: NF-κB Inhibition
A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.
Inhibition of the NF-κB signaling pathway by this compound derivatives.
Antimicrobial Activity
The antimicrobial properties of aniline derivatives have been widely studied, and the incorporation of a trifluoromethoxy group can enhance this activity, likely by increasing the compound's ability to penetrate bacterial cell membranes.
Schiff Bases Derived from this compound
Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. Several Schiff bases derived from this compound have been synthesized and evaluated for their antimicrobial activity.
Table 3: Minimum Inhibitory Concentration (MIC) of Schiff Base Derivatives
| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Compound E | 32 | 64 | 128 |
| Compound F | 16 | 32 | 64 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow: Antimicrobial Screening
The general workflow for evaluating the antimicrobial activity of newly synthesized compounds is a multi-step process.
General workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
This guide highlights the promising biological activities of compounds derived from this compound. The presented data and experimental protocols provide a valuable resource for researchers in the field of drug discovery and development, encouraging further exploration of this versatile chemical scaffold.
A Head-to-Head Comparison of Trifluoromethoxy and Trifluoromethyl Anilines in Synthesis and Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Among the most powerful moieties are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. When appended to an aniline scaffold, a common building block in pharmaceuticals, they impart distinct characteristics that can profoundly influence a drug candidate's profile. This guide provides an objective, data-driven comparison of trifluoromethyl and trifluoromethoxy anilines to aid in their strategic application in synthesis and drug development.
Physicochemical Properties: A Quantitative Comparison
The fundamental differences between the -CF3 and -OCF3 groups are rooted in their electronic and steric properties. The trifluoromethoxy group is generally more lipophilic and a stronger electron-withdrawing group than the trifluoromethyl group.[1] These differences have significant implications for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
A summary of the key physicochemical properties for the para-substituted isomers is presented below.
| Property | 4-(Trifluoromethyl)aniline | 4-(Trifluoromethoxy)aniline | Reference(s) |
| CAS Number | 455-14-1 | 461-82-5 | [3][4] |
| Molecular Formula | C₇H₆F₃N | C₇H₆F₃NO | [3][4] |
| Molecular Weight | 161.12 g/mol | 177.12 g/mol | [3][4] |
| Appearance | Colorless to yellow liquid | Pale yellow liquid | [3][4] |
| Boiling Point | 83 °C @ 12 mmHg | 73-75 °C @ 10 mmHg | [3] |
| Density | 1.283 g/mL @ 25 °C | 1.32 g/mL @ 20 °C | [3] |
| Hansch π (Lipophilicity) | +0.88 | +1.04 | [1] |
| pKa (Anilinium ion) | ~3.5 (Estimated) | ~3.0 (Estimated) | [2] |
Note: pKa values are estimated based on the electron-withdrawing nature of the substituents; stronger electron withdrawal leads to a lower pKa of the conjugate acid.[2]
Impact on Drug Design and Development
The choice between a -CF3 and an -OCF3 group on an aniline ring is a critical decision in drug design, influencing metabolic stability, membrane permeability, and target binding affinity.
The high strength of the carbon-fluorine bond makes both groups relatively resistant to metabolic degradation, particularly by cytochrome P450 enzymes, which can prolong the in-vivo half-life of a drug.[1][5] The greater lipophilicity imparted by the -OCF3 group can enhance a molecule's ability to cross cellular membranes, which may improve bioavailability.[6][7] However, the trifluoromethyl group is significantly more prevalent in FDA-approved drugs, a fact attributed to its more established synthetic accessibility.[8]
Caption: Logical flow from substituent choice to downstream pharmacokinetic effects.
Synthesis and Reactivity: A Head-to-Head Comparison
While both classes of anilines serve as versatile intermediates, their synthetic accessibility differs significantly, which often influences their adoption in large-scale manufacturing.
Synthesis of Trifluoromethyl Anilines
Anilines bearing a -CF3 group are generally more accessible. A common and robust method involves the catalytic hydrogenation of the corresponding nitroaromatic precursor. The starting material, nitrobenzotrifluoride, is a readily available commodity chemical.
Caption: General workflow for the synthesis of 4-(Trifluoromethyl)aniline.
The resulting aniline participates in a wide range of subsequent reactions, including amide bond formation, diazotization for further functionalization, and palladium-catalyzed cross-coupling reactions.[9]
Synthesis of Trifluoromethoxy Anilines
The synthesis of trifluoromethoxy anilines is historically more challenging, often requiring harsh conditions or specialized, expensive reagents.[10] However, modern methods have improved their accessibility. Similar to their -CF3 counterparts, a viable route is the reduction of a nitrated precursor, 4-nitrotrifluoromethoxybenzene.[11]
Another innovative method for producing ortho-substituted trifluoromethoxy anilines involves an OCF3-migration from an N-aryl-N-hydroxyacetamide precursor using an electrophilic trifluoromethylating agent like a Togni reagent.[12]
Caption: Common synthetic workflows for trifluoromethoxy anilines.
Detailed Experimental Protocols
The following protocols are provided as representative examples for the synthesis and analysis of these compounds.
Protocol 1: Synthesis of 4-(Trifluoromethyl)aniline via Catalytic Hydrogenation
Objective: To synthesize 4-(trifluoromethyl)aniline by reducing 4-nitrobenzotrifluoride.
Materials:
-
4-Nitrobenzotrifluoride
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
Procedure:
-
In a pressure vessel suitable for hydrogenation, dissolve 4-nitrobenzotrifluoride (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and begin vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 4-(trifluoromethyl)aniline, which can be purified by distillation or chromatography if necessary.
Protocol 2: Synthesis of an ortho-Trifluoromethoxylated Aniline Derivative[13]
Objective: To synthesize an ortho-trifluoromethoxy aniline derivative via O-trifluoromethylation and subsequent migration.
Part A: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate
-
Inside a nitrogen-filled glovebox, combine methyl 4-(N-hydroxyacetamido)benzoate (1.0 eq), Togni reagent II (1.2 eq), and cesium carbonate (Cs₂CO₃, 10.0 mol%) in an oven-dried round-bottom flask.
-
Add anhydrous chloroform as the solvent.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the O-trifluoromethylated intermediate.
Part B: OCF₃ Migration to form Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate
-
Place the intermediate from Part A (1.0 eq) in a pressure vessel with a magnetic stir bar.
-
Add nitromethane as the solvent (e.g., to make a 1.0 M solution).
-
Seal the vessel and stir the reaction mixture at 120 °C behind a safety shield for approximately 20 hours.
-
Cool the reaction to room temperature and concentrate the mixture in vacuo.
-
Purify the residue by column chromatography to yield the final ortho-trifluoromethoxylated aniline product.
Protocol 3: Determination of Metabolic Stability in Liver Microsomes[2]
Objective: To compare the metabolic stability of a trifluoromethyl aniline derivative versus a trifluoromethoxy aniline derivative.
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human, rat) and phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (either the -CF3 or -OCF3 aniline derivative) to the incubation mixture at a final concentration of approximately 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding an NADPH-regenerating system and continue to incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line can be used to determine the in-vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
Both trifluoromethyl and trifluoromethoxy anilines are powerful tools in the arsenal of the medicinal chemist.
-
Trifluoromethyl anilines are the workhorses of the industry, offering a reliable way to enhance metabolic stability and modulate electronic properties. Their primary advantage lies in their synthetic accessibility and the wide availability of starting materials.
-
Trifluoromethoxy anilines represent a more specialized tool. They provide a greater boost in lipophilicity and stronger electron-withdrawing effects compared to their -CF3 counterparts.[1] While historically challenging to synthesize, newer methods are making these valuable building blocks more accessible.
The choice between them depends on the specific goals of the drug design program. If a moderate increase in lipophilicity and a proven synthetic route are desired, the -CF3 group is an excellent choice. If a more significant impact on lipophilicity and pKa is required to optimize a compound's ADME profile or target engagement, the increased synthetic effort to incorporate an -OCF3 aniline may be well justified.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
X-ray Crystallographic Analysis of 3-(Trifluoromethoxy)aniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (-OCF3) group into aniline frameworks is a key strategy in modern medicinal chemistry and materials science. This substituent can significantly enhance molecular properties such as lipophilicity, metabolic stability, and binding affinity. A thorough understanding of the three-dimensional structure of these compounds at an atomic level is paramount for rational drug design and the development of novel functional materials. X-ray crystallography provides the most definitive method for elucidating these solid-state structures.
This guide offers a comparative analysis of the structural features of aniline derivatives bearing the trifluoromethoxy group. Due to a scarcity of publicly available crystallographic data for a homologous series of 3-(trifluoromethoxy)aniline derivatives, this document will present a detailed analysis of a closely related compound, 4-Methoxy-3-(trifluoromethyl)aniline, as a case study. The structural implications of the trifluoromethoxy group will be discussed in comparison.
Performance Comparison: Structural Insights
While a direct comparison of a series of this compound derivatives is limited by available data, the analysis of 4-Methoxy-3-(trifluoromethyl)aniline provides valuable insights into the structural effects of fluorine-containing substituents on the aniline scaffold.
Key Observations from the Crystallographic Data of 4-Methoxy-3-(trifluoromethyl)aniline:
-
Molecular Geometry: The methoxy group is nearly coplanar with the benzene ring, with a slight inclination of 8.7(4)°. This planarity can influence the electronic communication between the substituent and the aromatic system.
-
Intermolecular Interactions: The crystal packing is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯F, N—H⋯N, and C—H⋯F interactions. These interactions are crucial in determining the overall crystal architecture and can impact physical properties such as melting point and solubility.
Expected Structural Influence of a 3-(Trifluoromethoxy) Group:
The trifluoromethoxy group is a strong electron-withdrawing substituent. When placed at the meta-position of the aniline ring, it is expected to:
-
Modulate Electron Density: The -OCF3 group's inductive effect will decrease the electron density of the aromatic ring and the basicity of the amine group.
-
Influence Molecular Conformation: The size and rotational flexibility of the trifluoromethoxy group will affect the local conformation and the overall molecular packing in the crystal lattice.
-
Participate in Non-covalent Interactions: The fluorine atoms of the -OCF3 group can act as weak hydrogen bond acceptors, contributing to the stability of the crystal structure.
Data Presentation
The following table summarizes the key crystallographic data for 4-Methoxy-3-(trifluoromethyl)aniline.[1]
| Parameter | 4-Methoxy-3-(trifluoromethyl)aniline |
| Crystal Data | |
| Chemical Formula | C₈H₈F₃NO |
| Formula Weight | 191.15 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 5.4140 (11) |
| b (Å) | 14.880 (3) |
| c (Å) | 21.304 (4) |
| V (ų) | 1716.3 (6) |
| Z | 8 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.059 |
| wR(F²) | 0.162 |
| Goodness-of-fit (S) | 1.13 |
Experimental Protocols
Synthesis of 4-Methoxy-3-(trifluoromethyl)aniline:
A detailed synthesis protocol for this compound was not provided in the crystallographic study. However, a general method for the synthesis of related compounds involves the reduction of a corresponding nitro-aromatic precursor.
X-ray Crystallography Experimental Protocol for 4-Methoxy-3-(trifluoromethyl)aniline: [1]
-
Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.
-
Data Collection: A single crystal of suitable size was mounted on a diffractometer. The crystal was kept at 293 K during data collection. X-ray diffraction data were collected using Mo Kα radiation.
-
Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow of an X-ray crystallographic analysis and the logical relationship between the trifluoromethoxy substituent and the resulting molecular properties.
References
Quantitative NMR (qNMR) analysis of 3-(Trifluoromethoxy)aniline purity
A Comparative Guide to Quantitative Purity Analysis of 3-(Trifluoromethoxy)aniline
For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical intermediates like this compound is critical for ensuring the reliability of experimental outcomes and the quality of final products. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. The comparison is supported by established methodologies and typical performance data derived from the analysis of analogous compounds.
Data Presentation: Comparison of Analytical Techniques
The selection of an analytical method for purity determination depends on various factors, including the required precision, the nature of potential impurities, and the need for structural confirmation. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC-MS for the analysis of aromatic amines and trifluoromethyl-containing compounds.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on polarity, with UV absorbance detection.[1] | Separation based on volatility and polarity, with mass-based detection.[1] |
| Primary Use | Absolute purity determination, structural confirmation. | Purity testing, quantification, impurity profiling.[1] | Identification and quantification of volatile impurities, trace analysis.[1] |
| Strengths | High precision and accuracy, no need for identical reference standards, provides structural information. | Robust, widely available, high precision.[1] | High separation efficiency, definitive identification of volatile impurities.[1] |
| Limitations | Lower sensitivity compared to chromatographic methods, potential for signal overlap. | Requires a chromophore for UV detection, may require derivatization.[1] | Not suitable for non-volatile or thermally labile compounds. |
| Typical Purity Assay | > 99% | > 99% | > 99% |
| Typical Precision (%RSD) | < 1% | < 2% | < 5% |
| Analysis Time | ~15-30 minutes per sample | ~20-40 minutes per sample | ~30-60 minutes per sample |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity analysis. Below are representative protocols for qNMR, HPLC, and GC-MS analysis of this compound, adapted from established methods for similar compounds.[1][2]
Quantitative ¹H-NMR (qNMR) Spectroscopy
Instrumentation : A 400 MHz (or higher) NMR spectrometer.
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a clean, dry vial.[3][4]
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both the analyte and internal standard are fully soluble.[3]
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) with a 90° pulse.[5]
-
Relaxation Delay (d1) : 5 x T₁ of the slowest relaxing proton (typically 20-30 seconds to ensure full relaxation).
-
Acquisition Time (aq) : > 3 seconds.
-
Number of Scans (ns) : 8 or 16, depending on the desired signal-to-noise ratio.
-
Temperature : Maintained at a constant temperature (e.g., 298 K).[5]
Data Processing and Purity Calculation :
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
Instrumentation : A standard HPLC system with a UV detector.[1]
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
Sample Preparation :
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation : A standard GC-MS system.[1]
Chromatographic Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate.
-
Inlet Temperature : 250 °C.
-
Oven Temperature Program : Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detector : Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.
Sample Preparation :
-
Prepare a solution of this compound in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
Visualizations
To further clarify the experimental workflow and the relationships between the analytical techniques, the following diagrams are provided.
Caption: Workflow for qNMR purity analysis of this compound.
Caption: Comparison of analytical techniques for purity determination.
Conclusion
For the purity determination of this compound, qNMR, HPLC, and GC-MS each offer distinct advantages. qNMR stands out for its ability to provide absolute quantification without the need for a specific reference standard of the analyte, along with valuable structural information. HPLC is a robust and precise method ideal for routine quality control of non-volatile compounds. GC-MS provides excellent separation for volatile impurities and offers definitive identification. The choice of method will depend on the specific analytical requirements, with a combination of techniques often providing the most comprehensive characterization of the compound's purity profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. | Sigma-Aldrich [merckmillipore.com]
- 4. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubsapp.acs.org [pubsapp.acs.org]
The Impact of Trifluoromethoxy Substitution on the Lipophilicity of Aniline Derivatives: A Comparative Analysis
For Immediate Publication
[City, State] – [Date] – In the landscape of drug discovery and development, the lipophilicity of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the lipophilicity of 3-(Trifluoromethoxy)aniline against a series of other meta-substituted anilines. By examining experimental and predicted partition coefficients (logP), this document offers valuable insights for researchers and scientists in the field of medicinal chemistry.
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), governs a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A molecule's logP value influences its ability to cross biological membranes, bind to target proteins, and undergo metabolic transformation. Therefore, the strategic modification of substituents on a parent scaffold, such as aniline, is a key tactic in optimizing a compound's drug-like properties.
Comparative Lipophilicity of Substituted Anilines
The following table summarizes the experimental and predicted logP values for this compound and a selection of other meta-substituted anilines. The data highlights the significant impact of the trifluoromethoxy group on lipophilicity compared to other common substituents.
| Compound | Substituent (-X) | LogP Value | Data Type |
| Aniline | -H | 0.90 | Experimental |
| 3-Methoxyaniline | -OCH₃ | 0.93 | Experimental |
| 3-Methylaniline | -CH₃ | 1.40 | Experimental |
| 3-Chloroaniline | -Cl | 1.88 | Experimental |
| 3-Bromoaniline | -Br | 2.1 | Predicted |
| This compound | -OCF₃ | 2.1 | Predicted |
The trifluoromethoxy (-OCF₃) group is a potent modulator of lipophilicity. As indicated in the table, this compound exhibits a significantly higher predicted logP value (2.1) compared to aniline (0.90) and its methoxy (0.93) and methyl (1.40) analogues. Its lipophilicity is comparable to that of 3-bromoaniline (predicted logP of 2.1) and slightly higher than 3-chloroaniline (1.88). This substantial increase in lipophilicity imparted by the -OCF₃ group can be attributed to the replacement of hydrogen atoms with highly electronegative fluorine atoms, which reduces the polarity of the methoxy group.
The Role of Lipophilicity in Drug Design
The lipophilicity of a compound is a critical factor in its journey through the body to its target. The relationship between lipophilicity and key drug-like properties can be visualized as a balance between aqueous solubility and membrane permeability.
As illustrated, increasing lipophilicity generally enhances membrane permeability, which can lead to improved absorption and tissue distribution. However, excessively high lipophilicity can decrease aqueous solubility, potentially hindering formulation and bioavailability, and may also lead to increased metabolic liability and off-target toxicity. The trifluoromethoxy group, therefore, offers a strategic tool for fine-tuning the lipophilic character of a lead compound to achieve an optimal ADMET profile.
Experimental Protocols for Lipophilicity Determination
The logP values presented in this guide are determined using well-established experimental methodologies. The two primary methods are the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Shake-Flask Method (OECD Guideline 107)
The shake-flask method is considered the "gold standard" for logP determination. It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.
Protocol:
-
Preparation of Phases: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by a separation period. For ionizable compounds, a buffer of a specific pH (commonly 7.4 to mimic physiological conditions) is used instead of pure water to determine the distribution coefficient (logD).
-
Sample Preparation: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: The two phases are combined in a flask in a defined volume ratio and are shaken vigorously to facilitate the partitioning of the compound between the two layers until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC provides an indirect but high-throughput method for estimating logP values. This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Protocol:
-
System Setup: An HPLC system equipped with a reversed-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of water (or buffer) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system. The retention time (t_R) for each standard is measured.
-
Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (the retention time of an unretained compound).
-
Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. A linear relationship is typically observed.
-
Sample Analysis: The test compound is injected into the same HPLC system under identical conditions to determine its retention time and calculate its log k'.
-
LogP Determination: The logP of the test compound is then determined by interpolating its log k' value on the calibration curve.
This comparative guide underscores the importance of substituent effects on the lipophilicity of aniline derivatives. The trifluoromethoxy group stands out as a valuable moiety for medicinal chemists seeking to modulate the lipophilic character of drug candidates to enhance their overall pharmacological profile. The provided experimental protocols offer a foundation for the reliable determination of this crucial physicochemical parameter.
Efficacy of 3-(Trifluoromethoxy)aniline-Based Compounds as Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 3-(trifluoromethoxy)aniline-based compounds as enzyme inhibitors, supported by experimental data. The inclusion of the this compound moiety is a strategic choice in medicinal chemistry, often enhancing metabolic stability and cell permeability of drug candidates.
This guide summarizes quantitative data on the inhibitory activity of these compounds against various enzymes, details the experimental protocols for key assays, and visualizes relevant biological pathways to provide a comprehensive overview of their potential in drug discovery.
Comparative Efficacy of this compound-Based Enzyme Inhibitors
The inhibitory potential of compounds incorporating the this compound scaffold has been evaluated against several key enzyme targets, particularly in the fields of oncology and metabolic diseases. The data presented below, collated from various studies, highlights the efficacy of these compounds.
| Compound/Derivative Class | Target Enzyme(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrazolone-quinazolone hybrids | Human 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Data not available in accessible literature | Nitisinone | 173[1] |
| Phthalic-based derivatives | Tyrosine Kinases (general screen) | Specific IC50 values not provided for this compound containing compounds | - | - |
| Quinoxaline derivatives | Type III Receptor Tyrosine Kinases (e.g., PDGFRα, FLT3, c-KIT) | Specific IC50 values not detailed in patent abstract | - | - |
| Sorafenib Analogs (structurally related) | Raf-1, B-Raf, VEGFR-2, PDGFR-β, c-KIT | 6, 22, 90, 57, 68 respectively[2] | - | - |
Note: The table indicates a current gap in publicly accessible, direct comparative data for a series of this compound-based compounds against a single enzyme target. Much of the available information points to their use as synthetic building blocks rather than detailing the specific efficacy of a range of derivatives.
Key Enzyme Targets and Signaling Pathways
Receptor Tyrosine Kinases (RTKs):
RTKs are crucial cell surface receptors that play a pivotal role in cellular signaling pathways controlling cell growth, differentiation, and metabolism.[3] Dysregulation of RTK signaling is a hallmark of many cancers. The general mechanism of RTK activation involves ligand binding, receptor dimerization, and subsequent autophosphorylation of tyrosine residues on the intracellular domain. This creates docking sites for various signaling proteins, initiating downstream cascades such as the MAPK/ERK and PI3K/Akt pathways.
4-Hydroxyphenylpyruvate Dioxygenase (HPPD):
HPPD is an enzyme involved in the catabolism of tyrosine. In plants, it is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis. Inhibition of HPPD leads to a bleaching phenotype and subsequent plant death, making it a key target for herbicides. In humans, inhibitors of HPPD are used to treat hereditary tyrosinemia type I.[]
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and comparison of enzyme inhibitor efficacy. Below are representative protocols for in vitro kinase and HPPD inhibition assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound-based)
-
Kinase assay buffer
-
Luminescence-based ADP detection kit
-
Multi-well plates suitable for luminescence reading
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in a suitable solvent, typically DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and ATP in the kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).
-
Enzymatic Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Stop the reaction and add the detection reagent from the luminescence-based kit. This reagent typically converts the ADP produced in the kinase reaction into a luminescent signal.
-
Data Acquisition: Measure the luminescence in each well using a plate reader.
-
IC50 Determination: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[5]
In Vitro HPPD Inhibition Assay (Spectrophotometric)
This protocol describes a method to determine the IC50 of compounds against HPPD.
Materials:
-
Purified HPPD enzyme
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate
-
Catalase
-
Test compounds (this compound-based)
-
Reaction buffer
-
UV-transparent multi-well plates
-
Spectrophotometer capable of kinetic reads
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a UV-transparent plate, prepare a reaction mixture containing the reaction buffer, purified HPPD enzyme, ascorbate, and catalase.
-
Inhibitor Addition: Add the diluted test compounds to the reaction mixture. Include appropriate controls.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HPP substrate.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time using a spectrophotometer. This decrease corresponds to the consumption of the HPP substrate.
-
Data Analysis: Calculate the initial reaction velocities from the kinetic reads.
-
IC50 Determination: Plot the initial reaction velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The this compound scaffold is a valuable component in the design of enzyme inhibitors. While the currently available public data does not allow for a direct, comprehensive comparison of a wide range of these compounds against specific enzymes, the existing information suggests their potential, particularly in the development of kinase and HPPD inhibitors. Further focused studies on the structure-activity relationships of this compound derivatives are warranted to fully elucidate their therapeutic and agrochemical potential. The standardized experimental protocols provided in this guide offer a framework for such future investigations, ensuring that data generated is robust and comparable across different studies.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(Trifluoromethoxy)aniline
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-(Trifluoromethoxy)aniline is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of common analytical methods for the analysis of this compound, supported by representative experimental data and detailed methodologies. The focus is on the cross-validation of chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with additional insights into spectroscopic methods.
Executive Summary
Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with distinct advantages. HPLC is a versatile and robust method suitable for a wide range of compounds, offering excellent quantitative precision. GC-MS provides high separation efficiency for volatile and semi-volatile compounds and offers definitive identification of impurities through mass spectral data. The choice between these methods depends on the specific analytical requirements, such as the nature of the sample, the expected impurities, and the need for structural elucidation. Spectroscopic methods, while not typically used for routine quantification, are invaluable for structural confirmation and identification.
Comparison of Analytical Techniques
The selection of an appropriate analytical method hinges on various factors including the analytical objective (e.g., purity assessment, impurity profiling, quantification), sample matrix, and the required sensitivity and selectivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Spectroscopic Methods (UV-Vis, FTIR, NMR) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a stationary phase, with detection by a mass spectrometer. | Based on the interaction of electromagnetic radiation with the analyte to provide information on its chemical structure and concentration. |
| Applicability | Purity determination, quantification of the main component and impurities, stability studies. | Identification and quantification of volatile impurities, trace-level analysis, and structural elucidation of unknowns. | Structural confirmation, functional group identification, and elucidation of molecular structure. Not typically used for routine quantification. |
| Sample Volatility | Not a limiting factor. | Requires the analyte to be volatile and thermally stable. | Generally applicable to samples in solution or solid state. |
| Selectivity | Good; can be optimized by adjusting mobile phase composition, stationary phase, and detector wavelength. | Excellent; mass spectrometric detection provides high selectivity based on mass-to-charge ratio and fragmentation patterns. | Varies; NMR offers very high structural selectivity. UV-Vis has lower selectivity. |
| Sensitivity (LOD) | Typically in the low ng/mL range. | Typically in the pg/mL range. | Varies greatly with the technique; MS is highly sensitive. |
| Precision (%RSD) | Excellent; typically < 2%. | Very good; typically < 5%. | Not typically used for quantitative precision measurements. |
| Speed | Analysis times are typically in the range of 10-30 minutes.[1] | Faster analysis times, often under 15 minutes.[1] | Rapid data acquisition, but sample preparation and data interpretation can be time-consuming. |
| Cost | Moderate initial investment and running costs due to solvent consumption.[1] | Higher initial investment, but lower running costs due to less solvent usage.[1] | Varies significantly depending on the specific technique (UV-Vis is inexpensive, NMR is very expensive). |
Experimental Protocols
Detailed methodologies for the analysis of this compound and related compounds are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the determination of purity and the analysis of related substances of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is well-suited for the identification and quantification of volatile impurities in this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[2]
-
Injection Mode: Split (e.g., 50:1).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural confirmation of this compound.
-
UV-Vis Spectroscopy:
-
Solvent: Ethanol or Methanol.
-
Procedure: Prepare a dilute solution of the sample and record the UV-Vis spectrum from 200 to 400 nm. The spectrum is expected to show characteristic absorbance maxima for the substituted aniline chromophore.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: As a neat liquid (if applicable) or a KBr pellet.
-
Procedure: Record the IR spectrum and identify characteristic absorption bands for N-H stretching (amine), C-F stretching (trifluoromethoxy group), and aromatic C-H and C=C vibrations.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Nuclei: ¹H, ¹³C, and ¹⁹F NMR.
-
Procedure: ¹H and ¹³C NMR spectra will confirm the aromatic substitution pattern and the presence of the trifluoromethoxy group. ¹⁹F NMR is particularly useful for confirming the trifluoromethoxy group and detecting any related impurities.
-
Data Presentation: A Comparative Analysis
The following table summarizes representative quantitative data for the analysis of aromatic amines, analogous to this compound, using HPLC and GC-MS. This data is intended for comparative purposes.
| Performance Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.05 µg/mL |
Mandatory Visualizations
To facilitate the understanding of the experimental workflows, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical workflow for analytical method selection.
References
Safety Operating Guide
Proper Disposal of 3-(Trifluoromethoxy)aniline: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-(Trifluoromethoxy)aniline are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Adherence to strict safety measures is non-negotiable.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Eyeshields and a face shield are necessary to protect against splashes.
-
Hand Protection: Chemical-resistant gloves are mandatory.
-
Respiratory Protection: Use a suitable respirator with an appropriate filter (e.g., type ABEK (EN14387)).
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.
Step-by-Step Disposal Procedure
This procedure outlines the necessary steps for managing spills and disposing of waste material containing this compound.
Step 1: Containment of Spills In the event of a spill, immediate containment is critical to prevent the spread of the chemical.
-
Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[2]
-
Remove Ignition Sources: Eliminate all potential sources of ignition in the vicinity.[2]
-
Absorb the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to soak up the spilled liquid.[2]
-
Prevent Environmental Contamination: Do not allow the spilled material to enter drains, waterways, or soil.[2]
Step 2: Collection and Storage of Waste
-
Collect Waste: Carefully sweep or vacuum the absorbed material and place it into a designated, labeled, and sealable container for chemical waste.[2]
-
Label Container: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Store Securely: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. Contaminated clothing should be removed and washed before reuse.[2]
Step 3: Final Disposal
-
Approved Waste Disposal Facility: The disposal of this compound and its containers must be conducted through an approved waste disposal plant.[2] Consult with your institution's environmental health and safety (EHS) office for specific guidance and to arrange for pickup by a licensed hazardous waste contractor.
-
Follow Regulations: Adhere to all local, state, and federal regulations governing hazardous waste disposal.
Summary of Safety and Disposal Information
For quick reference, the following table summarizes the key safety and disposal parameters for this compound.
| Parameter | Information | Source |
| CAS Number | 1535-73-5 | |
| Molecular Formula | C7H6F3NO | [1] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or inhaled; Causes skin and serious eye irritation. | [1] |
| Personal Protective Equipment (PPE) | Eyeshields, face shield, chemical-resistant gloves, suitable respirator. | |
| Spill Containment | Absorb with inert material (sand, earth, vermiculite). | [2] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [2] |
| Environmental Precautions | Do not allow product to enter drains, waterways, or soil. | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
